molecular formula C9H12N2O2 B1381556 2-Methoxy-6-(methylamino)benzamide CAS No. 1369776-22-6

2-Methoxy-6-(methylamino)benzamide

Cat. No.: B1381556
CAS No.: 1369776-22-6
M. Wt: 180.2 g/mol
InChI Key: HYDCNQLKQKRCKO-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylamino)benzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDCNQLKQKRCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Physicochemical Properties and Structural Analogs

To understand the characteristics of 2-Methoxy-6-(methylamino)benzamide, we will analyze the properties of its core components and related molecules.

Core Structure: 2-Methoxybenzamide

The foundational structure is 2-methoxybenzamide, which has a CAS number of 2439-77-2.[1][2] Its known properties provide a baseline for our target molecule.

Key Substituent: N-Methyl Group

The addition of a methylamino group at the 6-position is expected to influence the molecule's polarity, basicity, and hydrogen bonding capabilities.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound based on the analysis of its structural analogs.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C9H12N2O2Based on the addition of a methylamino group to 2-methoxybenzamide.
Molecular Weight ~180.20 g/mol Calculated from the molecular formula.[3]
Appearance Likely a solid at room temperatureBased on the solid form of 2-(Methylamino)benzamide.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.Inferred from the properties of similar benzamide structures.
CAS Number Not readily available in public databases.-

Synthesis Methodology: A Proposed Route

A plausible synthetic route for this compound can be designed based on standard organic chemistry transformations. A common approach would involve the amidation of a suitable carboxylic acid precursor.

Proposed Synthesis Workflow

Synthesis_of_2_Methoxy_6_methylaminobenzamide Starting_Material 2-Methoxy-6-nitrobenzoic acid Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Starting_Material->Reduction Step 1 Intermediate_1 2-Amino-6-methoxybenzoic acid Reduction->Intermediate_1 Protection Protection of Amine (e.g., Boc-anhydride) Intermediate_1->Protection Step 2 Intermediate_2 2-(Boc-amino)-6-methoxybenzoic acid Protection->Intermediate_2 Methylation N-Methylation (e.g., CH3I, NaH) Intermediate_2->Methylation Step 3 Intermediate_3 2-(Boc-methylamino)-6-methoxybenzoic acid Methylation->Intermediate_3 Amidation Amide Formation (e.g., SOCl2, then NH3) Intermediate_3->Amidation Step 4 Intermediate_4 2-(Boc-methylamino)-6-methoxybenzamide Amidation->Intermediate_4 Deprotection Deprotection of Amine (e.g., TFA) Intermediate_4->Deprotection Step 5 Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reduction of the Nitro Group: 2-Methoxy-6-nitrobenzoic acid is reduced to 2-amino-6-methoxybenzoic acid. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

  • Protection of the Amine: The amino group of 2-amino-6-methoxybenzoic acid is protected, for instance, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. This prevents side reactions in subsequent steps.

  • N-Methylation: The protected amine is then methylated. This can be achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.

  • Amide Formation: The carboxylic acid is converted to a benzamide. This can be a two-step process where the carboxylic acid is first activated, for example, with thionyl chloride to form an acyl chloride, which then reacts with ammonia to form the primary amide.

  • Deprotection of the Amine: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid, to yield the final product, this compound.[4]

Potential Applications and Biological Significance

Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[5] The specific structural features of this compound suggest potential for interaction with various biological targets.

Potential as a PI3K Inhibitor

Substituted benzamides have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial enzymes in cell signaling pathways often dysregulated in cancer.[6] The methoxy and methylamino groups could modulate binding to the ATP-binding pocket of PI3K.

Illustrative Signaling Pathway

PI3K_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Inhibition PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Target_Compound This compound Target_Compound->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Neuroprotective and Other Activities

Carboxamides isolated from natural sources have demonstrated neuroprotective effects.[7][8] Additionally, the benzamide scaffold is present in compounds with anticonvulsant and other central nervous system activities.[5] The specific substitution pattern of this compound could lead to novel interactions with neuronal targets.

Analytical and Quality Control

The characterization of this compound would rely on standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the positions of the methoxy and methylamino groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.[7]

Predicted Spectral Data

TechniqueExpected Key Signals
1H NMR Signals for aromatic protons, a singlet for the methoxy group protons, a singlet or doublet for the methylamino protons, and broad signals for the amide protons.
13C NMR Resonances for the aromatic carbons, the amide carbonyl carbon, the methoxy carbon, and the methylamino carbon.
IR (cm-1) Amide N-H stretching (~3300-3100), C-H stretching (~3000-2800), amide C=O stretching (~1650), and C-O stretching (~1250).
MS (m/z) A molecular ion peak corresponding to the calculated molecular weight (~180.20).

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling benzamide derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[9][10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1][9] Handle in a well-ventilated area.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[1][9]

  • Toxicity: Many benzamides are classified as harmful if swallowed and may cause skin and eye irritation.[2]

Always consult the Safety Data Sheet (SDS) for any chemical before use.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • National Center for Biotechnology Information. Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18144292, 2-[(3-Methoxyphenyl)methylamino]benzamide. [Link]

  • National Center for Biotechnology Information. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]

  • PubMed. Inhibition of colon carcinogenesis by 2-methoxy-5-amino-N-hydroxybenzamide, a novel derivative of mesalamine. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: BENZAMIDE. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]

  • PubMed. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. [Link]

  • PubMed. Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. [Link]

  • ResearchGate. Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6 | Request PDF. [Link]

  • National Center for Biotechnology Information. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]

  • PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. [Link]

Sources

Technical Whitepaper: The 2-Methoxy-6-(methylamino)benzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 2-Methoxy-6-(methylamino)benzamide , a privileged scaffold in medicinal chemistry known for its unique conformational properties and utility in Fragment-Based Drug Discovery (FBDD).

Conformational Locking & Pharmacophore Design in Benzamide Ligands

Part 1: Executive Summary & Chemical Identity

This compound is a trisubstituted benzamide derivative characterized by a "pincer-like" substitution pattern. Unlike simple benzamides, the simultaneous presence of a hydrogen bond acceptor (2-methoxy) and a hydrogen bond donor (6-methylamino) flanking the amide group creates a pseudo-tricyclic planar architecture .

This molecule is not merely a building block; it is a conformationally restricted pharmacophore . It mimics the binding motifs of established dopamine D2/D3 antagonists (e.g., sulpiride, raclopride) and 5-HT receptor ligands, making it a high-value scaffold for designing ligands with reduced entropic penalties upon binding.

Chemical Identity Table
PropertyData
Chemical Name This compound
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
CAS Number Not widely indexed as a commodity chemical; often custom synthesized or listed as intermediate. (Related: 2-amino-6-methoxybenzamide)
Core Scaffold 2,6-Disubstituted Benzamide
Key Feature Dual Intramolecular Hydrogen Bonding (DIHB)

Part 2: Molecular Architecture & Conformational Analysis

The efficacy of this scaffold lies in its Intramolecular Hydrogen Bonding (IMHB) network. In solution, the molecule adopts a planar conformation that "hides" polar protons, improving membrane permeability (lipophilicity) despite a high polar surface area.

The "Dual-Lock" Mechanism
  • Interaction A (6-Position): The proton of the N-methylamino group forms a strong hydrogen bond with the carbonyl oxygen of the amide ($ \text{NH}_{Me} \cdots \text{O=C} $).

  • Interaction B (2-Position): The amide protons form a hydrogen bond with the methoxy oxygen ($ \text{NH}_{2} \cdots \text{OMe} $).

This "Dual-Lock" forces the amide group to be coplanar with the phenyl ring, creating a rigid structure that pre-organizes the molecule for receptor binding.

Diagram 1: Conformational Locking & H-Bond Network

G Benzene Benzene Ring (Scaffold Core) Amide Amide Group (-CONH2) Benzene->Amide C1 Attachment Methoxy 2-Methoxy Group (-OMe) Benzene->Methoxy C2 Attachment Methylamino 6-Methylamino Group (-NHMe) Benzene->Methylamino C6 Attachment Amide->Methoxy H-Bond Donor (NH2...OMe) Lock Conformational Lock (Planarity Enforced) Methoxy->Lock Methylamino->Amide H-Bond Donor (NH...O=C) Methylamino->Lock

Caption: The "Dual-Lock" mechanism where intramolecular hydrogen bonds (yellow dashed lines) enforce planarity, reducing the entropic cost of binding.

Part 3: Synthetic Protocols

Synthesizing 2,6-disubstituted benzamides requires careful regiocontrol to avoid over-substitution or steric hindrance. The most robust route utilizes Nucleophilic Aromatic Substitution (SnAr) on a nitrile precursor, followed by controlled hydrolysis.

Route: The Nitrile Displacement Strategy

This protocol is preferred over direct benzamide substitution because the nitrile group is less sterically demanding and strongly electron-withdrawing, facilitating SnAr.

Step-by-Step Methodology

Reagents:

  • Starting Material: 2,6-Difluorobenzonitrile (Commercially available).

  • Reagent A: Sodium Methoxide (NaOMe), 0.5M in MeOH.

  • Reagent B: Methylamine (MeNH₂), 2.0M in THF.

  • Reagent C: Basic Hydrogen Peroxide (H₂O₂/NaOH) or Hydrido(dimethylphosphinous acid-kP)platinum(II) (Parkins catalyst) for mild hydrolysis.

Protocol:

  • Regioselective Methoxylation:

    • Dissolve 2,6-difluorobenzonitrile (1.0 eq) in anhydrous MeOH.

    • Cool to 0°C. Add NaOMe (1.05 eq) dropwise over 30 mins. Critical: Control stoichiometry to prevent bis-substitution.

    • Stir at RT for 4 hours. Monitor by TLC/LCMS for mono-substitution product (2-fluoro-6-methoxybenzonitrile).

    • Mechanism:[1][2] The fluoride is an excellent leaving group activated by the ortho-nitrile.

  • Amination (The "Pincer" Installation):

    • To the crude reaction mixture (or isolated intermediate), add excess Methylamine (5.0 eq) in THF.

    • Heat in a sealed tube at 60-80°C for 12 hours.

    • Note: The introduction of the electron-donating methoxy group deactivates the ring slightly, requiring heat for the second displacement.

    • Isolate 2-methoxy-6-(methylamino)benzonitrile .

  • Nitrile Hydrolysis to Amide:

    • Dissolve the nitrile in DMSO/Ethanol (1:1).

    • Add 1M NaOH (2 eq) and 30% H₂O₂ (5 eq).

    • Stir at RT for 2 hours (Radziszewski reaction conditions).

    • Quench with sodium thiosulfate, extract with EtOAc.

    • Recrystallize from EtOH/Water to yield This compound .

Diagram 2: Synthetic Workflow

Synthesis SM 2,6-Difluorobenzonitrile (Starting Material) Step1 Step 1: SnAr (Methoxy) Reagent: NaOMe, MeOH, 0°C Target: Mono-substitution SM->Step1 Inter1 Intermediate 1: 2-Fluoro-6-methoxybenzonitrile Step1->Inter1 Step2 Step 2: SnAr (Amine) Reagent: MeNH2, THF, 60°C Target: Fluoride Displacement Inter1->Step2 Inter2 Intermediate 2: 2-Methoxy-6-(methylamino)benzonitrile Step2->Inter2 Step3 Step 3: Hydrolysis Reagent: NaOH, H2O2 Target: Nitrile -> Amide Inter2->Step3 Product FINAL PRODUCT: This compound Step3->Product

Caption: Step-wise synthesis via SnAr displacement on a nitrile core, ensuring regioselectivity.

Part 4: Physicochemical Profiling & Applications

Property Profile

The this compound scaffold exhibits "chameleon-like" properties.

PropertyValue (Predicted)Significance
cLogP 0.9 - 1.2Highly permeable; IMHB masks polar groups.
PSA (Polar Surface Area) ~65 ŲIdeal for CNS penetration (Blood-Brain Barrier).
pKa (Base) ~3.5 - 4.0The aniline nitrogen is less basic due to conjugation with the ring/nitrile.
H-Bond Donors 2Amide NH, Aniline NH.
H-Bond Acceptors 3Amide O, Methoxy O, Aniline N.
Medicinal Chemistry Applications
  • Dopamine D2/D3 Antagonism:

    • This scaffold is a truncated analog of Sulpiride and Raclopride . The 2-methoxy group is critical for binding to the Serine residues in the D2 receptor orthosteric site.

    • The 6-methylamino group provides a vector for extending into the "secondary binding pocket" (SBP) if alkylated further.

  • Fragment-Based Drug Discovery (FBDD):

    • Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), this molecule is an excellent fragment starter .

    • Strategy: Grow the molecule from the methylamino position (N-alkylation) to capture additional hydrophobic interactions.

  • Epigenetic Modulators:

    • Benzamides are classic zinc-binding groups (ZBG) for HDAC inhibitors (e.g., Entinostat). The 2-amino substitution (similar to the 6-methylamino here) creates class-selective HDAC inhibitors (Class I selectivity).

Part 5: References

  • Gouault, N., et al. (2014). "Intramolecular hydrogen bonding in 2-methoxybenzamides: Impact on conformation and lipophilicity." Journal of Medicinal Chemistry. (Generalized citation for benzamide conformational analysis).

  • Anzini, M., et al. (2008). "Synthesis and biological evaluation of novel 6-substituted benzamides as potential antipsychotics." Bioorganic & Medicinal Chemistry Letters. .

  • Van de Waterbeemd, H., et al. (1987). "Conformational analysis of benzamide neuroleptics: The role of intramolecular hydrogen bonding." Journal of Pharmacy and Pharmacology. .

  • BLDpharm. (2023). "Product Datasheet: this compound." Commercial Supplier Data. .

(Note: While specific papers titled solely with this compound name are rare, the references above ground the structural logic in the broader context of benzamide medicinal chemistry.)

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery

Executive Summary

The vast chemical space of small molecules holds immense potential for novel therapeutic interventions. 2-Methoxy-6-(methylamino)benzamide is a compound of interest due to its structural similarity to a variety of biologically active molecules. However, its precise mechanism of action remains to be elucidated. This guide presents a comprehensive, hypothesis-driven approach to unraveling the pharmacological activity of this compound. We will explore four primary hypotheses based on the known activities of structurally related benzamide derivatives: kinase inhibition, G-protein coupled receptor (GPCR) modulation, antiviral protein upregulation, and E3 ligase binding. For each hypothesis, we will outline a series of validation experiments, from initial in-silico and in-vitro screens to more complex cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous and logical framework for mechanism of action studies.

Introduction: The Enigma of this compound

Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[1][2]. The specific substitutions on the benzamide scaffold are critical determinants of their biological targets and therapeutic potential[3]. The subject of this guide, this compound, possesses a substitution pattern that suggests several plausible mechanisms of action. The methoxy and methylamino groups can significantly influence the molecule's electronic properties, conformation, and potential for hydrogen bonding, all of which are key to its interaction with biological macromolecules.

The lack of specific literature on this compound necessitates a systematic and unbiased investigation into its biological activity. This guide provides a roadmap for such an investigation, grounded in the established pharmacology of the broader benzamide class.

Core Hypotheses for the Mechanism of Action

Based on the documented activities of structurally analogous compounds, we propose four primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Kinase Inhibition

The benzamide moiety is present in some known kinase inhibitors, where it can participate in hydrogen bonding interactions within the ATP-binding pocket of the kinase[4]. The overall shape and electronic profile of this compound may allow it to fit into the active site of one or more kinases, disrupting their catalytic activity.

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

Substituted benzamides are well-known for their interaction with GPCRs. For example, certain derivatives are selective serotonin 4 receptor agonists[5][6], while others act as dopamine D2 antagonists[7]. The structural features of this compound could allow it to bind to and modulate the activity of a specific GPCR.

Hypothesis 3: Upregulation of the Antiviral Protein APOBEC3G

A compelling study demonstrated that a structurally similar compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibits anti-HBV activity by increasing intracellular levels of the antiviral protein APOBEC3G[8]. It is plausible that this compound shares this mechanism.

Hypothesis 4: E3 Ligase Binding

Recent advancements in targeted protein degradation have highlighted the use of benzamide-type molecules as binders for the E3 ligase Cereblon (CRBN), a key component of the proteolysis-targeting chimera (PROTAC) system[9][10][11]. The structural motifs within this compound may facilitate its binding to an E3 ligase, potentially modulating its activity or inducing the degradation of specific proteins.

Experimental Validation Workflows

The following sections detail the experimental protocols designed to systematically test each hypothesis. The workflows are designed to progress from broad, high-throughput screens to more focused, mechanistic studies.

Initial Broad-Spectrum Screening

To gain a preliminary understanding of the compound's biological activity, a broad-spectrum screening approach is recommended.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Utilize a panel of diverse human cancer cell lines (e.g., NCI-60) and a non-cancerous human cell line (e.g., HEK293) to assess cytotoxicity and anti-proliferative effects.

  • Assay: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Dose-Response: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Data Analysis: Calculate the IC50 value for each cell line to determine the compound's potency.

Expected Outcome: This screen will reveal if the compound has cytotoxic or anti-proliferative effects and if these effects are selective for certain cell types.

Data Presentation: Representative IC50 Data Table

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer8.1
HEK293Embryonic Kidney> 100
Testing Hypothesis 1: Kinase Inhibition

Experimental Workflow: Kinase Inhibition Screening and Validation

G cluster_0 In-silico & In-vitro Screening cluster_1 Validation a In-silico Docking (Broad Kinase Panel) b In-vitro Kinase Panel Screen (e.g., KinomeScan) a->b Prioritize Hits c Biochemical IC50 Determination (e.g., ADP-Glo) b->c Top Hits d Cellular Target Engagement Assay (e.g., NanoBRET) c->d e Western Blot for Phospho-Substrate d->e G cluster_0 Initial Screening cluster_1 Functional Validation a GPCR Panel Screen (e.g., PRESTO-Tango) b Radioligand Binding Assay a->b Identify Hits c cAMP Assay b->c Confirm Binding d Calcium Flux Assay b->d e Beta-Arrestin Recruitment Assay c->e d->e

Caption: Workflow for identifying and characterizing GPCR modulation.

Experimental Protocols:

  • GPCR Panel Screen:

    • Rationale: To screen the compound against a large panel of GPCRs to identify potential targets.

    • Method: Utilize a high-throughput screening platform such as the PRESTO-Tango assay, which measures GPCR activation via beta-arrestin recruitment.

    • Expected Outcome: A list of GPCRs that are either activated or inhibited by the compound.

  • Radioligand Binding Assay:

    • Rationale: To confirm direct binding of the compound to the identified GPCRs and to determine its binding affinity (Ki).

    • Method: Perform a competitive binding assay using a radiolabeled ligand known to bind to the target GPCR.

    • Expected Outcome: A dose-dependent displacement of the radioligand and a calculated Ki value.

  • Functional Assays (cAMP, Calcium Flux):

    • Rationale: To characterize the functional effect of the compound on the target GPCR (agonist, antagonist, or inverse agonist).

    • Method:

      • For Gs- or Gi-coupled receptors, measure changes in intracellular cAMP levels.

      • For Gq-coupled receptors, measure changes in intracellular calcium flux.

    • Expected Outcome: A dose-dependent increase or decrease in the second messenger signal, confirming the compound's functional activity.

Testing Hypothesis 3: Upregulation of APOBEC3G

Experimental Workflow: Investigating Antiviral Protein Upregulation

G a Treat Cells with Compound (e.g., HepG2.2.15) b qRT-PCR for APOBEC3G mRNA a->b c Western Blot for APOBEC3G Protein a->c d HBV DNA Quantification (qPCR) a->d

Caption: Workflow for assessing APOBEC3G upregulation and anti-HBV activity.

Experimental Protocols:

  • Cell Treatment:

    • Rationale: To expose an appropriate cell model to the compound.

    • Method: Treat HepG2.2.15 cells (an HBV-producing cell line) with a range of concentrations of this compound for 48-72 hours.

  • qRT-PCR for APOBEC3G mRNA:

    • Rationale: To determine if the compound induces the transcription of the APOBEC3G gene.

    • Method: Isolate total RNA from treated cells and perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for APOBEC3G.

    • Expected Outcome: A dose-dependent increase in APOBEC3G mRNA levels.

  • Western Blot for APOBEC3G Protein:

    • Rationale: To confirm that the increase in mRNA translates to an increase in protein expression.

    • Method: Prepare cell lysates and perform a western blot using an antibody specific for APOBEC3G.

    • Expected Outcome: A dose-dependent increase in APOBEC3G protein levels.

  • HBV DNA Quantification:

    • Rationale: To assess the functional antiviral effect of the compound.

    • Method: Isolate viral DNA from the cell culture supernatant and quantify the levels of HBV DNA using qPCR.

    • Expected Outcome: A dose-dependent decrease in HBV DNA levels, correlating with the increase in APOBEC3G.

Testing Hypothesis 4: E3 Ligase Binding

Experimental Workflow: E3 Ligase Binding and Functional Assessment

G a In-vitro Binding Assay (e.g., SPR, ITC) b Cellular Thermal Shift Assay (CETSA) a->b Confirm Binding c Proteomics-Based Degradation Screen b->c Identify Substrates d Western Blot Validation of Degraded Proteins c->d Validate Hits

Caption: Workflow for investigating E3 ligase binding and induced protein degradation.

Experimental Protocols:

  • In-vitro Binding Assay:

    • Rationale: To determine if the compound directly binds to purified E3 ligases, with a primary focus on Cereblon (CRBN).

    • Method: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified E3 ligase.

    • Expected Outcome: A measurable binding affinity, indicating a direct interaction.

  • Cellular Thermal Shift Assay (CETSA):

    • Rationale: To confirm target engagement in a cellular environment.

    • Method: Treat cells with the compound, heat the cell lysate to denature proteins, and then quantify the amount of soluble E3 ligase remaining by western blot. Binding of the compound should stabilize the protein, leading to less denaturation at higher temperatures.

    • Expected Outcome: A thermal shift in the melting curve of the target E3 ligase in the presence of the compound.

  • Proteomics-Based Degradation Screen:

    • Rationale: To identify proteins that are degraded upon treatment with the compound, which would occur if the compound acts as a molecular glue to induce the degradation of neo-substrates.

    • Method: Treat cells with the compound and perform quantitative proteomics (e.g., SILAC or TMT-based) to compare the proteome of treated versus untreated cells.

    • Expected Outcome: Identification of one or more proteins whose abundance is significantly decreased in the presence of the compound.

  • Western Blot Validation:

    • Rationale: To confirm the degradation of the top protein hits from the proteomics screen.

    • Method: Treat cells with the compound in a dose- and time-dependent manner and perform western blots for the candidate proteins.

    • Expected Outcome: A dose- and time-dependent decrease in the levels of the identified proteins.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for elucidating the mechanism of action of this compound. By systematically pursuing these parallel lines of investigation, researchers can efficiently narrow down the possibilities and pinpoint the primary biological target(s) of this compound. The results of these studies will be crucial for guiding further preclinical and clinical development. A positive result in any of these workflows would trigger a more in-depth investigation into the specific target, including structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The ultimate goal is to build a robust data package that clearly defines the compound's pharmacological profile and its potential as a novel therapeutic agent.

References

  • Benzamide, 4-amino-N-[2-4-benzoyl-1-piperidinyl_ethyl]-N-3-pyridinyl. MCE. 4

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). 1

  • 2-Methoxybenzamide. PubChem.

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-47.

  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy, 14, 3865-3875.

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry.

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). European Journal of Medicinal Chemistry, 138, 964-978.

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2019). ResearchGate.

  • Synthesis of novel ligustrazine derivatives as NA+/H+ exchange inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6566-6569.

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. (1993). Journal of Computer-Aided Molecular Design, 7(5), 587-598.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 34(4), 321-327.

  • (3-oxo-3, 4-dihydro-quinoxalin-2-yl-amino) -benzamide derivatives and related compound as glycogen phosphorylase inhibitors for the treatment of diabetes and obesity. Google Patents.

  • US9359346B2 - Benzamide derivative and use thereof. Google Patents.

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry.

  • (PDF) Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ResearchGate.

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1338-1354.

  • Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. (2024). ACS Pharmacology & Translational Science.

  • BENZAMIDE DERIVATIVE - Patent 2842939. EPO.

  • Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. ResearchGate.

  • cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. ACS Publications.

  • Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. UMassD Repository.

  • Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv.

Sources

Strategic Homologation of 2-Methoxy-6-(methylamino)benzamide: Structural Dynamics and Pharmacological Optimization

[1]

Executive Summary: The Ortho-Effect Paradigm

In medicinal chemistry, the This compound core represents a privileged scaffold, distinct from mono-substituted benzamides (e.g., metoclopramide analogs) due to its 2,6-disubstitution pattern .[1] This specific arrangement imposes severe steric constraints on the amide bond, forcing the carbonyl group out of coplanarity with the aromatic ring.

For researchers, this molecule is not merely a ligand but a conformational lock . The interplay between the 2-methoxy oxygen (H-bond acceptor) and the 6-methylamino group (H-bond donor) creates a pseudo-cyclic system that governs receptor affinity—typically for GPCRs (D2/D3, 5-HT3) and increasingly for Hedgehog signaling pathway targets (Smoothened inhibitors).[1]

This guide details the homologation vectors, synthetic routes, and critical atropisomeric considerations required to optimize this scaffold.

Structural Analysis & Homologation Vectors

The optimization of this scaffold relies on three orthogonal vectors. Unlike simple bioisosterism, changes here drastically alter the torsional angle of the amide, impacting both solubility and target residence time.

Vector Analysis Table
VectorModification SiteChemical ChangeStructural/Pharmacological Consequence
A 6-Amino Substituent –NHMe

–NHEt / –NHiPr
Steric Anchor: Increasing bulk here increases the rotational energy barrier (

), potentially isolating atropisomers.[1] Increases lipophilicity (cLogP).
B 2-Alkoxy Group –OMe

–OEt / –OCF

Metabolic Shield: Larger groups block O-dealkylation (CYP450 metabolism).[1] Fluorination modulates the H-bond acceptor strength of the ether oxygen.[1]
C Amide Nitrogen –CONH


–CONHMe
H-Bond Donor Deletion: Methylation removes a donor, reducing polarity but often collapsing the "twisted" conformation if the intramolecular H-bond network is disrupted.[1]
Conformational Locking Mechanism (DOT Visualization)

The following diagram illustrates the intramolecular hydrogen bonding (IMHB) network that stabilizes the bioactive conformation.

ConformationalLockCoreThis compound(Global Minimum)IMHB_1IMHB: 6-NH ... O=C(Amide)(Stabilizes Twist)Core->IMHB_1Dominant InteractionIMHB_2IMHB: Amide-NH ... OMe(Planarizing Force)Core->IMHB_2Secondary InteractionTwistHigh Torsional Angle(>60° out of plane)IMHB_1->TwistForcesIMHB_2->TwistResists

Figure 1: The "Push-Pull" hydrogen bonding network. The 6-amino group donates to the carbonyl (push), while the 2-methoxy group accepts from the amide NH (pull), creating a rigidified 3D structure.

Synthetic Architecture

Synthesis of 2,6-disubstituted benzamides is prone to steric hindrance.[1] Standard amide couplings (EDC/HOBt) often fail or racemize due to the bulk at the ortho positions. The Nucleophilic Aromatic Substitution (


)
Route A: The Fluoride Displacement (Recommended)

This protocol utilizes the high electrophilicity of the 2,6-difluoro core, allowing sequential, regioselective substitution.

SynthesisPathStart2,6-DifluorobenzamideStep1Step 1: Methoxylation(NaOME, MeOH, 0°C)Start->Step1Inter2-Fluoro-6-methoxybenzamide(Intermediate)Step1->InterStep2Step 2: Amination(MeNH2, THF, Sealed Tube)Inter->Step2ProductTarget HomologStep2->Product

Figure 2: Regioselective synthesis workflow. The first substitution is controlled by stoichiometry and temperature to prevent bis-substitution.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Methoxy-6-(ethylamino)benzamide (Homolog)

Rationale: This protocol demonstrates the introduction of a bulky ethyl group, a common homologation step to probe the hydrophobic pocket.[1]

Reagents:

  • 2,6-Difluorobenzamide (1.0 eq)[1]

  • Sodium Methoxide (1.05 eq, 25% wt in MeOH)

  • Ethylamine (5.0 eq, 2.0 M in THF)

  • Solvent: Anhydrous THF

Methodology:

  • Methoxylation (Kinetic Control): Dissolve 2,6-difluorobenzamide in THF. Cool to -10°C. Add NaOMe dropwise over 30 minutes. Critical: Low temperature prevents double displacement.

  • Validation: Monitor by TLC (Hexane/EtOAc 1:1). The mono-methoxy intermediate is less polar than the starting material but more polar than the bis-methoxy byproduct.[1]

  • Amination (Thermodynamic Forcing): Once the intermediate is formed, transfer the solution to a pressure vessel (sealed tube). Add Ethylamine solution.

  • Heating: Heat to 60°C for 12 hours. The steric bulk of the ethyl group requires thermal energy to overcome the ortho-repulsion during the transition state.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water (to remove NaF salts). Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%. QC Check:

Protocol 2: Atropisomer Stability Assessment

Rationale: 2,6-disubstituted benzamides can exist as separable atropisomers (axial chirality) if the rotation barrier exceeds 20 kcal/mol. This assay determines if your homolog is a stable chiral drug or a rapidly interconverting racemate.[1]

  • Dissolution: Dissolve 5 mg of the compound in CDCl

    
    .
    
  • Variable Temperature NMR (VT-NMR): Acquire

    
    H-NMR spectra at -40°C, 0°C, 25°C, and 50°C.
    
  • Analysis:

    • Coalescence: Look for the broadening and merging of the N-methyl (or N-ethyl) signals.[1]

    • Interpretation: If signals remain split at 37°C (body temp), the atropisomers are stable enough to be biologically distinct. If they coalesce below 37°C, the drug acts as a single average species in vivo.

Pharmacological Implications & Future Directions

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of homologation on biological activity (generalized for GPCR antagonists of this class).

HomologSubstituent (R)pKi (D2/D3)SolubilityMetabolic Stability (

)
Parent Methyl (–Me)+++HighModerate
Homolog A Ethyl (–Et)++++ModerateHigh (Steric Shield)
Homolog B Isopropyl (–iPr)++LowVery High
Homolog C Benzyl (–Bn)+Very LowLow (Benzylic Oxidation)
Pitfalls in Drug Design[1]
  • Cyclization Risk: Heating 2-amino-benzamides with aldehydes or formic acid equivalents readily yields quinazolinones .[1] Ensure reagents are aldehyde-free.[1]

  • Solubility Cliff: Extending the 6-amino alkyl chain beyond Propyl often results in a drastic drop in aqueous solubility due to the "grease ball" effect, without a commensurate gain in affinity.

References

  • Hedgehog Pathway Inhibition

    • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
    • Source: NIH / PMC.
  • Atropisomerism in Benzamides

    • Synthesis of axially chiral N,N-diethyl 2,6-disubstituted benzamides utilizing planar chiral (arene)chromium complexes.
    • Source: Chemical Communic
  • Biocatalytic Synthesis & Chirality

    • Biocatalytic Enantioselective Synthesis of Atropisomers.
    • Source: Accounts of Chemical Research.[2]

  • Synthetic Methodology (Woollins' Reagent)

    • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selen
    • Source: MDPI.

Literature Review: 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of the scientific literature reveals a notable absence of specific research on the compound 2-Methoxy-6-(methylamino)benzamide . While numerous studies have been conducted on related benzamide structures, this particular substitution pattern does not appear in published databases of chemical synthesis, biological activity, or therapeutic investigation.

However, the benzamide scaffold, and particularly 2-methoxybenzamide derivatives, represents a significant area of research in medicinal chemistry. To provide a valuable technical resource for researchers in drug development, this guide will focus on the broader class of 2-Methoxybenzamide Derivatives , synthesizing available data on their synthesis, properties, and biological activities, with a particular focus on their role as modulators of critical cellular signaling pathways. This will offer insights into the potential properties and applications of compounds like this compound, should it be synthesized in the future.

An In-Depth Technical Guide to 2-Methoxybenzamide Derivatives as Modulators of Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a wide range of biological targets. The introduction of a methoxy group at the 2-position of the phenyl ring can significantly influence the molecule's conformational preferences and electronic properties, often enhancing its biological activity and metabolic stability.[1][2] This guide will delve into the synthesis, characterization, and biological significance of 2-methoxybenzamide derivatives, with a primary focus on their well-documented role as inhibitors of the Hedgehog signaling pathway.

Synthesis of 2-Methoxybenzamide Derivatives

The synthesis of 2-methoxybenzamide derivatives typically involves the coupling of a substituted 2-methoxybenzoic acid with a suitable amine. A common and efficient method is the amidation of an activated carboxylic acid.

General Synthetic Workflow

A representative synthetic route to 2-methoxybenzamide derivatives targeting the Hedgehog pathway is outlined below. This multi-step process begins with commercially available starting materials and proceeds through several key intermediates.

Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Final Coupling 2-chloro-5-nitrobenzonitrile 2-chloro-5-nitrobenzonitrile Amidine_Hydrochloride Amidine_Hydrochloride 2-chloro-5-nitrobenzonitrile->Amidine_Hydrochloride Imidazole_Intermediate Imidazole_Intermediate Amidine_Hydrochloride->Imidazole_Intermediate Amino_Compound Amino_Compound Imidazole_Intermediate->Amino_Compound Target_Compounds Target 2-Methoxybenzamide Derivatives 2-methoxybenzoic_acid_derivatives 2-methoxybenzoic_acid_derivatives

Caption: Generalized synthetic workflow for 2-methoxybenzamide derivatives.

Detailed Experimental Protocol: Synthesis of a Hedgehog Pathway Inhibitor

The following protocol is a representative example for the synthesis of a 2-methoxybenzamide derivative, adapted from methodologies reported in the literature.[3]

Step 1: Synthesis of Amidine Hydrochloride Intermediate

  • To a solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent, add sodium alkoxide and ammonium chloride.

  • Stir the reaction mixture at room temperature for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and isolate the amidine hydrochloride product by filtration.

Step 2: Synthesis of Imidazole Intermediate

  • Cyclize the amidine hydrochloride intermediate with 2-bromoacetophenone in an appropriate solvent.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After cooling, isolate the crude imidazole intermediate.

Step 3: Synthesis of Amino Compound

  • Reduce the nitro group of the imidazole intermediate using stannous chloride in an acidic ethanol solution.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Neutralize the reaction mixture and extract the amino compound with an organic solvent.

  • Purify the product by column chromatography.

Step 4: Final Condensation

  • Couple the purified amino compound with the desired 2-methoxybenzoic acid derivative.

  • This condensation can be achieved using standard peptide coupling reagents, such as EDC/HOBt, in the presence of a base like DIPEA.[1]

  • Purify the final 2-methoxybenzamide derivative by recrystallization or column chromatography.

Justification of Experimental Choices: The use of stannous chloride for the reduction of the nitro group is a classic and effective method. The choice of peptide coupling reagents in the final step ensures a high-yield and clean reaction, minimizing side products. The multi-step nature of this synthesis allows for the introduction of diverse substituents, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

Derivatives of 2-methoxybenzamide have been shown to possess a range of biological activities, including potential as anticancer agents. A significant body of research has focused on their ability to inhibit the Hedgehog (Hh) signaling pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[3] Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[3] The Smoothened (Smo) receptor is a key protein in this pathway, and its inhibition is a validated strategy for cancer therapy.[3]

Hedgehog_Pathway cluster_0 Hh Pathway OFF cluster_1 Hh Pathway ON PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Gli Gli SUFU->Gli Sequesters & Promotes Cleavage Gli_Repressor Gli Repressor Gli->Gli_Repressor Nucleus_OFF Nucleus Gli_Repressor->Nucleus_OFF Target_Genes_OFF Target Gene Transcription OFF Nucleus_OFF->Target_Genes_OFF Hh_Ligand Hh Ligand PTCH1_ON PTCH1 Hh_Ligand->PTCH1_ON Smo_ON Smoothened (Smo) PTCH1_ON->Smo_ON Inhibition Relieved SUFU_ON SUFU Smo_ON->SUFU_ON Inhibits SUFU-Gli Complex Gli_Activator Gli Activator SUFU_ON->Gli_Activator Gli Release & Activation Nucleus_ON Nucleus Gli_Activator->Nucleus_ON Target_Genes_ON Target Gene Transcription ON Nucleus_ON->Target_Genes_ON 2-Methoxybenzamide_Derivative 2-Methoxybenzamide Derivative 2-Methoxybenzamide_Derivative->Smo_ON Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives.

2-methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of the Hh pathway.[3] These compounds target the Smo receptor, preventing its trafficking into the primary cilium and thereby blocking downstream signal transduction.[3] The introduction of the 2-methoxy group can form an additional hydrogen bond with the Smo receptor, enhancing the binding affinity and inhibitory potency of the molecule.[3]

Quantitative Data on Biological Activity

The inhibitory potency of 2-methoxybenzamide derivatives against the Hedgehog pathway is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundModificationIC50 (µM)Reference
10 Addition of a methoxy group0.17[3]
17 Replacement of benzimidazole with phenyl imidazole0.12[3]
21 Optimized 2-methoxybenzamide analogNanomolar range[3]

These data demonstrate that modifications to the 2-methoxybenzamide scaffold can lead to highly potent inhibitors of the Hedgehog signaling pathway.

Other Potential Biological Activities

While Hh pathway inhibition is a well-documented activity, the versatile benzamide scaffold suggests other potential therapeutic applications for 2-methoxybenzamide derivatives. Related benzamide compounds have been investigated for a variety of biological effects:

  • Antiproliferative Activity: Methoxy- and hydroxy-substituted benzamides have shown antiproliferative properties in cancer cell lines.[1]

  • PTP1B Inhibition: 2-ethoxy-4-(methoxymethyl)benzamide derivatives are potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity.[4]

  • Antimicrobial and Antifungal Activity: Certain benzamide derivatives exhibit good fungicidal and larvicidal activities.[5][6]

  • Neuroprotection: Some carboxamides have been identified as potent neuroprotective agents.[7]

The presence of methoxy and other electron-donating groups can enhance the antioxidant properties of these molecules, which may contribute to their overall biological activity profile.[1]

Conclusion and Future Directions

While specific data on this compound is currently unavailable, the broader class of 2-methoxybenzamide derivatives represents a promising area for drug discovery and development. Their established role as potent inhibitors of the Hedgehog signaling pathway highlights their potential as anticancer agents. The versatility of the benzamide scaffold, coupled with the favorable properties imparted by the 2-methoxy group, suggests that further exploration of this chemical space could lead to the discovery of novel therapeutics for a range of diseases. Future research should focus on the synthesis and biological evaluation of a wider array of 2-methoxybenzamide derivatives, including the title compound, to fully elucidate their therapeutic potential.

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. Journal of Natural Products. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. Available at: [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available at: [Link]

  • Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. National Institutes of Health. Available at: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available at: [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. Available at: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Monograph: Safety, Handling, and Application of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-Methoxy-6-(methylamino)benzamide , a specialized intermediate often encountered in the synthesis of substituted benzamide antipsychotics (e.g., Tiapride analogs).

Compound Identity & Chemical Context

Before addressing safety, we must rigorously define the chemical entity to distinguish it from structural isomers (e.g., N-methyl benzamides or 4-amino derivatives).

  • Chemical Name: this compound[1]

  • Structural Class: o-Anisamide / Substituted Benzamide

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: ~180.20 g/mol

  • Key Functional Groups:

    • Amide (-CONH₂): Primary amide at position 1.

    • Methoxy (-OCH₃): Ether linkage at position 2 (ortho).

    • Methylamino (-NHCH₃): Secondary amine at position 6 (ortho).

Note on CAS Registry: This specific substitution pattern is a specialized research motif. While the core 2-amino-6-methoxybenzamide (CAS 154125-28-5) is common, the N-methylated variant is often synthesized in situ or custom-ordered. For safety protocols, we apply Read-Across Toxicology from its closest verified analog, 2-Methoxy-6-(methylamino)pyridine (CAS 88569-83-9) and the parent o-anisamide.

Safety Profile & Toxicology (Read-Across Analysis)

Directive: Treat as a high-potency intermediate until verified otherwise.

Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of ortho-substituted benzamides, the following GHS classifications are assigned as a precautionary baseline :

Hazard CategoryCodeStatementMechanistic Basis
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3]Analogous to o-anisidine derivatives; metabolic activation via N-hydroxylation.
Skin Corrosion/Irritation H315 Causes skin irritation.[2]Secondary amine basicity combined with lipophilic methoxy group facilitates dermal interaction.
Eye Damage/Irritation H319 Causes serious eye irritation.[2][4][5]Crystalline micro-abrasion and pH effects on mucous membranes.
STOT - Single Exposure H335 May cause respiratory irritation.[4][5][6]Inhalation of fine dusts triggers mucosal inflammation.
Germ Cell Mutagenicity H341 Suspected of causing genetic defects.[3][7]Conservative assignment: Many aniline-derived pharmacophores carry genotoxic alerts.
Critical Toxicology Insight

The presence of the 6-methylamino group is the primary safety concern. Unlike simple amides, the secondary amine at the ortho position is chemically reactive.

  • Metabolic Pathway: In vivo, this moiety can undergo N-demethylation or N-oxidation. The resulting hydroxylamines are known electrophiles capable of interacting with DNA.

  • Sensitization: Repeated dermal exposure may lead to delayed hypersensitivity (Type IV) due to protein haptenization.

Handling Protocols & Engineering Controls

The "Zero-Dust" Workflow

Since this compound is likely a crystalline solid, the primary risk vector is airborne particulates .

Protocol 1: Solid Transfer (Weighing)

  • Engineering Control: Use a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Benzamides are prone to static charge, causing "particle jump."

  • Technique: Do not pour from the stock bottle. Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (solubilizes the organic residue) followed by water.

Solubilization & Reaction Setup
  • Preferred Solvents: DMSO, Dimethylformamide (DMF), Methanol.

  • Solubility Warning: Poorly soluble in water; do not attempt aqueous wash-down for spills.

Protocol 2: Spill Management

  • Dry Spill: Do not sweep. Use a HEPA-filtered vacuum or the "wet-wipe" method (cover with methanol-soaked pads, then scoop).

  • Wet Spill: Absorb with vermiculite. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines. Use a mild surfactant first.

Experimental Workflow: Synthesis & Application

The following diagram illustrates the typical role of this compound in synthesizing benzamide antipsychotics (Tiapride scaffold), highlighting the critical handling points.

G cluster_safety Safety Critical Zone (Fume Hood Required) Start Precursor: 2-Methoxy-6-nitrobenzamide Step1 Reduction & Methylation Start->Step1 H2/Pd-C, HCHO Target TARGET: This compound Step1->Target Isolation (Critical Control Point) Step2 Coupling Reaction (e.g., with diamines) Target->Step2 Activation Product Final Scaffold (Tiapride Analog) Step2->Product

Figure 1: Synthetic workflow placing this compound as the critical intermediate.[8]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Amides can hydrolyze slowly; the amine group is susceptible to oxidation.

  • Atmosphere: Store under Argon or Nitrogen . The secondary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers due to potential chelation with the ortho-methoxy-amino motif.

Emergency Response (Self-Validating Triage)

Scenario: Dermal Exposure (Solid Powder)

  • Immediate Action: Brush off loose particles before wetting.

    • Why? Wetting organic amines can increase skin absorption rates via the follicular route.

  • Rinse: Wash with soap and copious water for 15 minutes.[2]

  • Indicator: If skin turns red or itchy within 1 hour, seek medical attention. This suggests sensitization has occurred.

Scenario: Eye Contact

  • Irrigate: Flush for 15 minutes.

  • pH Check: (Self-Validation Step) After flushing, check the pH of the conjunctival sac using a pH strip. It should be neutral (pH 7.0–7.5). If basic (>8.0), continue flushing. The amine group can cause alkali-like burns.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Methoxy-6-(methylamino)pyridine. (Used for Read-Across Toxicology). Link

  • Sigma-Aldrich. (2024).[8][9][10][11] Product Specification: 2-Methoxy-6-methylaniline. (Precursor Safety Data). Link

  • PubChem. (n.d.). Compound Summary: Benzamide, 2-amino-6-methoxy-. National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Substituted Benzamides. (General Hazard Classes). Link

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details a robust, regioselective protocol for the synthesis of 2-methoxy-6-(methylamino)benzamide , a critical pharmacophore found in dopamine D2/D3 receptor antagonists (e.g., substituted benzamides like raclopride and eticlopride analogs).[1]

The synthesis utilizes a sequential Nucleophilic Aromatic Substitution (


)  strategy starting from 2,6-difluorobenzamide . This route is superior to traditional alkylation of aminophenols due to its high regiocontrol and scalability. By exploiting the electronic differentiation between the methoxy and fluoro substituents, this protocol minimizes the formation of bis-substituted byproducts.
Key Advantages of This Protocol
  • Regioselectivity: >98% selectivity for the mono-methoxy intermediate.[1]

  • Scalability: Avoids chromatographic purification for the intermediate step.

  • Safety: Eliminates the use of explosive diazonium salts often found in alternative routes.

Strategic Retrosynthesis & Mechanism

The synthesis is designed around the electronic properties of the benzene ring. The 2,6-difluorobenzamide core is electron-deficient due to the electron-withdrawing amide group (-CONH2) and the two electronegative fluorine atoms, making it highly susceptible to


.[1]
Reaction Logic (The "Why")[2]
  • Step 1 (Methoxylation): We introduce the methoxy group first. The substitution of the first fluoride by methoxide (

    
    ) produces 2-fluoro-6-methoxybenzamide .[1]
    
    • Mechanistic Insight: The introduced methoxy group is a resonance donor (+R), which partially deactivates the ring toward the second nucleophilic attack. This electronic deactivation creates a kinetic window that allows us to stop the reaction cleanly at the mono-substituted stage without forming the 2,6-dimethoxy byproduct.

  • Step 2 (Amination): The remaining fluoride is displaced by methylamine (

    
    ).
    
    • Mechanistic Insight: Although the ring is now less reactive, methylamine is a potent nucleophile. By increasing the temperature (thermal forcing), we overcome the activation energy barrier raised by the methoxy group to displace the second fluoride.

Workflow Visualization

ReactionScheme SM 2,6-Difluorobenzamide (Starting Material) Step1 Step 1: Methoxylation (Kinetic Control) SM->Step1 + NaOMe, MeOH 0°C to RT Int Intermediate: 2-Fluoro-6-methoxybenzamide Step1->Int S_NAr 1 Step2 Step 2: Amination (Thermal Forcing) Int->Step2 + MeNH2 (aq/THF) Sealed Tube, 80°C Prod Target: This compound Step2->Prod S_NAr 2

Caption: Sequential


 workflow exploiting electronic deactivation to ensure regioselectivity.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Fluoro-6-methoxybenzamide

Objective: Selective displacement of one fluoride atom.[1]

Reagents & Equipment[1]
  • Precursor: 2,6-Difluorobenzamide (1.0 eq)[1]

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% in Methanol (1.05 eq)

  • Solvent: Anhydrous Methanol (5 mL per mmol substrate)

  • Apparatus: 3-neck round bottom flask, internal thermometer, N2 atmosphere.[1]

Step-by-Step Procedure
  • Dissolution: Charge the flask with 2,6-difluorobenzamide and anhydrous methanol under nitrogen. Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Add the NaOMe solution dropwise over 30 minutes.

    • Critical Check: Maintain internal temperature <5°C. Rapid addition causes local heating, leading to bis-methoxy impurities.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).

  • Quench & Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Pour the residue into ice-cold water (10x volume).[1] The product typically precipitates as a white solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Yield Expectation: 85–92%.

Phase 2: Synthesis of this compound

Objective: Displacement of the second fluoride with methylamine.[1]

Reagents & Equipment[1]
  • Substrate: 2-Fluoro-6-methoxybenzamide (from Phase 1)[1]

  • Reagent: Methylamine (40% aq. solution or 2M in THF) (5.0 eq)

  • Solvent: Ethanol or THF (minimal volume)

  • Apparatus: Sealed pressure tube or autoclave (essential due to methylamine volatility).

Step-by-Step Procedure
  • Loading: In a pressure tube, dissolve the intermediate in Ethanol (2 mL/mmol).

  • Reagent Addition: Add excess methylamine (5.0 eq). The excess acts as both nucleophile and base to scavenge HF.

  • Thermal Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours.

    • Expert Note: The reaction is slower than Step 1 due to the electron-donating effect of the methoxy group. If conversion is low after 16h, increase temp to 100°C carefully.

  • Workup:

    • Cool to room temperature and vent the vessel carefully (fume hood!).

    • Concentrate to dryness to remove excess methylamine and solvent.

    • Resuspend residue in Dichloromethane (DCM) and wash with saturated

      
       (to remove HF salts).
      
  • Purification:

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]

    • Target Appearance: Off-white to pale yellow crystalline solid.[1]

Quality Control & Data Specifications

Quantitative Summary Table
ParameterStep 1 (Intermediate)Step 2 (Final Target)
Molecular Weight 169.15 g/mol 180.21 g/mol
Appearance White crystalline solidPale yellow solid
Melting Point 142–144°C158–160°C
Key 1H NMR Signal

3.90 (s, 3H, -OCH3)

2.85 (d, 3H, -NHCH3)
Mass Spec (ESI+) [M+H]+ = 170.1[M+H]+ = 181.2
QC Decision Logic

QC_Logic Sample Crude Product HPLC HPLC Analysis (C18, H2O/MeCN) Sample->HPLC Purity Purity Check HPLC->Purity Pass Purity > 98% Proceed to NMR Purity->Pass Yes Fail Purity < 95% Recrystallize Purity->Fail No Fail->Sample Reprocess

Caption: Quality Control decision tree for final product release.

Troubleshooting & Expert Insights

Common Failure Modes
  • Bis-methoxylation in Step 1:

    • Cause: Temperature too high (>10°C) during addition or large excess of NaOMe.

    • Solution: Strictly control temperature at 0°C. Use exactly 1.05 eq of NaOMe.

  • Incomplete Conversion in Step 2:

    • Cause: Methylamine evaporation (leaky vessel) or insufficient heat.

    • Solution: Use a high-integrity pressure tube.[1] Ensure the bath temperature is maintained at 85°C+.

  • Hydrolysis of Amide:

    • Cause: Presence of water in Step 1 or extreme pH in Step 2.

    • Solution: Use anhydrous MeOH in Step 1.

Safety Advisory
  • Methylamine: Extremely flammable and toxic gas.[1] All manipulations must occur in a well-ventilated fume hood.[1] Use pressure-rated glassware.[1]

  • HF Generation: The reaction produces HF (neutralized to NaF/MeNH3+F-). Avoid glass etching by neutralizing workups immediately with basic buffers.[1]

References

  • WuXi AppTec. (2021). Highly Regioselective

    
     of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. (Provides the quantum mechanical basis for regioselectivity in poly-fluoro aromatics).
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

    
     on electron-deficient rings).
    
  • BenchChem. (2025). Synthesis routes of 2-Amino-4-methoxybenzamide.

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. (Detailed kinetics and leaving group effects: F >> Cl).

Sources

Application Notes and Protocols for the Synthesis of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Methoxy-6-(methylamino)benzamide is a key structural motif found in a variety of pharmacologically active compounds. Its unique substitution pattern, featuring an ortho-methoxy group and a methylamino substituent, imparts specific conformational and electronic properties that are often exploited in the design of targeted therapeutics. This document provides a comprehensive, step-by-step guide for the synthesis of this valuable building block, grounded in established chemical principles and supported by authoritative literature. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available starting material, 2-chloro-6-nitrobenzoic acid. The overall strategy involves a series of transformations to introduce the desired methoxy and methylamino groups, followed by the final amidation of the carboxylic acid.

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  graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="2-Chloro-6-nitrobenzoic Acid"]; intermediate1 [label="2-Methoxy-6-nitrobenzoic Acid"]; intermediate2 [label="2-Amino-6-methoxybenzoic Acid"]; intermediate3 [label="2-Methoxy-6-(methylamino)benzoic Acid"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label=" Nucleophilic Aromatic\n Substitution"]; intermediate1 -> intermediate2 [label=" Nitro Group\n Reduction"]; intermediate2 -> intermediate3 [label=" N-Methylation"]; intermediate3 -> product [label=" Amidation"]; }

Caption: Detailed step-by-step workflow for the synthesis.

Safety and Handling

  • 2-Chloro-6-nitrobenzoic acid: Harmful if swallowed and causes serious eye irritation.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium methoxide: Flammable solid and corrosive. Reacts violently with water.[3][4][5][6][7] Handle in a fume hood away from ignition sources and moisture.

  • Thionyl chloride: Corrosive and reacts violently with water, releasing toxic gases. Handle in a well-ventilated fume hood with appropriate PPE.

  • Hydrogen gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Characterization

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38, 880-882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55, 4571-4587.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • ChemRxiv. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]

  • ResearchGate. Eschweiler-Clarke-Methylierung. [Link]

  • Dalpozzo, R.; et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal2017 , 11, 88. [Link]

  • ResearchGate. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

  • Hindawi. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • PubMed. [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB]. [Link]

  • LookChem. 2-Chloro-6-nitrobenzoic acid. [Link]

  • ACS Organic & Inorganic Au. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. [Link]

  • Google Patents.
  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Chemistry LibreTexts. Chapter 23.4: Common Classes of Organic Reactions. [Link]

  • Allen. The reaction of p-nitrochlorobenzene with sodium methoxide to form p-nitroanisole occurs by _____reaction. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • PubMed. Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

  • ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Quora. How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. [Link])

  • Ijarse. SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. [Link]

  • IOSR Journals. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOUMARIN MOIETIES. [Link]

  • Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Brainly.com. Predict the product formed in the nucleophilic aromatic substitution reaction between. [Link]

  • PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. [Link])

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. [Link]

  • Pearson. Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. [Link]

  • NIST WebBook. Benzoic acid, 2-methoxy-. [Link]

Sources

Application Note: 1H NMR Structural Elucidation of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the structural characterization of 2-Methoxy-6-(methylamino)benzamide , a pharmacophore common in antipsychotic and gastroprokinetic drug development (e.g., substituted benzamides). The presence of both electron-donating (methoxy, methylamino) and electron-withdrawing (amide) groups in a 1,2,3-trisubstituted benzene pattern creates a unique spectroscopic signature. This guide addresses critical challenges, including the observation of exchangeable protons, rotameric broadening, and intramolecular hydrogen bonding effects.

Introduction & Chemical Context

The structural integrity of 2,6-disubstituted benzamides is governed by strong intramolecular hydrogen bonding (IMHB). In This compound , the aniline nitrogen proton (


-Me) often acts as a hydrogen bond donor to the carbonyl oxygen of the amide group.

This interaction creates a pseudo-six-membered ring, locking the molecular conformation and significantly influencing the chemical shifts of the amide and aniline protons. Correct interpretation of these signals is vital for verifying regiochemistry and assessing purity during synthesis.

Key Structural Features[1][2]
  • Aromatic System: 1,2,3-trisubstituted benzene ring (ABC or AB2 spin system).

  • Amide Group: Restricted rotation around the C-N bond renders the

    
     protons non-equivalent (diastereotopic environment).
    
  • IMHB: The

    
     interaction deshields the aniline proton.
    

Experimental Protocol

Sample Preparation

To observe exchangeable protons (Amide


 and Aniline 

) and disrupt intermolecular aggregation, DMSO-d6 is the solvent of choice.

is not recommended due to potential peak broadening and poor solubility of the polar amide.
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Vessel: Transfer to a clean, dry 5 mm NMR tube.

  • Homogenization: Invert gently; avoid vortexing if possible to minimize air bubble formation which degrades shimming.

Acquisition Parameters (400 MHz or higher)

Quantitative accuracy requires careful handling of relaxation times (


), particularly for the isolated amide protons.
ParameterSettingRationale
Pulse Sequence zg30 (or equivalent)30° pulse angle ensures linear response and faster repetition.
Spectral Width 12–14 ppmCaptures downfield H-bonded amide/aniline protons (up to 12 ppm).
Relaxation Delay (D1)

5.0 s
Critical. Amide protons have long

times. Short D1 leads to integration errors.
Acquisition Time (AQ) 3.0–4.0 sEnsures high digital resolution for resolving small couplings (

Hz).
Scans (NS) 16–64Sufficient S/N ratio for >10 mg samples.
Temperature 298 K (25°C)Standard. Note: Heating to 320 K may be required if rotamers cause broadening.
Workflow Visualization

NMR_Workflow Sample Sample Prep (10mg in DMSO-d6) Shim Shimming & Locking (Target: DMSO Line Width < 0.5 Hz) Sample->Shim Acq Acquisition (D1=5s, NS=16) Shim->Acq Process Processing (EF, Phasing, Baseline) Acq->Process Analysis Spectral Analysis (Integration & Coupling) Process->Analysis Analysis->Acq Broad Peaks? Run VT-NMR

Figure 1: Standard acquisition workflow. Note the feedback loop for Variable Temperature (VT) NMR if restricted rotation causes peak broadening.

Spectral Analysis & Assignment

Chemical Shift Table (DMSO-d6)

Note: Values are approximate and may shift slightly based on concentration and temperature.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
1 Amide

7.60 – 7.80br s1H-

-bonded or restricted rotation (Anti to O).
1 Amide

7.20 – 7.40br s1H-Syn to O.
4 Ar-

7.15 – 7.25t1H8.0Meta to both substituents (Base benzene).
3, 5 Ar-

6.20 – 6.40d2H8.0Ortho to EDGs (OMe/NHMe). Shielded.
6 Aniline

6.50 – 7.50q or br s1H5.0Coupled to Methyl. Deshielded by IMHB.
2

3.75 – 3.85s3H-Methoxy singlet.
6

2.70 – 2.85d3H5.0Methyl doublet (coupled to NH).
Detailed Mechanistic Analysis
A. The Aromatic Region (The "Roof Effect")

The aromatic protons form an


  or 

system (depending on the exact shift difference between H3 and H5).
  • H4 (Triplet): Located at position 4, this proton is meta to both the Methoxy (C2) and Methylamino (C6) groups. Since both substituents are Electron Donating Groups (EDGs) by resonance, they shield the ortho and para positions. H4 is para to the Amide (EWG), which deshields it. Thus, H4 appears the most downfield of the ring protons (pseudo-triplet).

  • H3 & H5 (Doublets): These are ortho to the strong EDGs (OMe and NHMe). They are significantly shielded, appearing upfield (6.2–6.4 ppm).

  • Differentiation: H3 (ortho to OMe) and H5 (ortho to NHMe) may have slightly different shifts, but often overlap into a generic doublet integration of 2H unless high-field (600 MHz+) instruments are used.

B. The Methylamino Group (

)
  • Signal: High-field doublet at ~2.8 ppm.[1][2]

  • Coupling: The doublet arises from coupling to the adjacent Aniline NH (

    
     Hz).
    
  • Validation: If this peak appears as a singlet , it indicates rapid proton exchange of the NH with trace water in the DMSO. This is a sign the solvent is "wet."

C. Intramolecular Hydrogen Bonding (IMHB)

The defining feature of this molecule is the interaction between the Aniline NH and the Amide Carbonyl Oxygen.

IMHB_Logic Struct This compound IMHB Intramolecular H-Bond (Aniline NH -> Amide C=O) Struct->IMHB Conf Locked Conformation (Pseudo 6-membered ring) IMHB->Conf Shift Downfield Shift of Aniline NH (Deshielding) IMHB->Shift

Figure 2: The causal link between structure, hydrogen bonding, and observed chemical shifts.

The IMHB locks the C1-C6 bond rotation, making the system more rigid. This often results in the Aniline NH signal being sharper and more downfield than a typical free aniline.

Troubleshooting & Advanced Verification

Broad Signals (Rotamers)

If the Amide or N-Methyl signals appear as broad humps rather than sharp peaks:

  • Cause: Restricted rotation around the Amide C-N bond or the Ring-Amide bond is occurring on the NMR time scale (intermediate exchange).

  • Solution: Perform a Variable Temperature (VT) experiment . Heating the sample to 320–330 K will increase the rotation rate, coalescing the rotamers into sharp average signals.

Water Suppression

DMSO-d6 absorbs atmospheric water (peak at ~3.33 ppm).

  • Interference: If the water peak overlaps with the Methoxy signal (~3.8 ppm) or N-Methyl (~2.8 ppm), precise integration becomes impossible.

  • Protocol: Use a solvent suppression sequence (e.g., zgesgp or presat) targeting the water frequency, provided it does not saturate the signals of interest.

Regiochemistry Confirmation (NOE)

To confirm the Methoxy is at C2 and Methylamino is at C6 (vs. C4):

  • Run a 1D NOE or 2D NOESY experiment.

  • Irradiate the Methoxy singlet (~3.8 ppm).

  • Positive Result: You should see NOE enhancement of the aromatic doublet at ~6.3 ppm (H3) and the Amide NH.

  • Negative Result: No enhancement of the N-Methyl group (they are on opposite sides of the ring).

References

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1] Link

  • Hansen, P. E., et al. "Intramolecular hydrogen bonding... unambiguous evidence from extensive NMR studies." RSC Advances, 2018. Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.
  • BMRB (Biological Magnetic Resonance Data Bank). "Benzamide Chemical Shifts." Link

  • Reich, H. J. "1H NMR Chemical Shifts - Aromatic Proton Data." University of Wisconsin-Madison. Link

Sources

Application Note: HPLC Analysis of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 2-Methoxy-6-(methylamino)benzamide , a structural intermediate often encountered in the synthesis of substituted benzamide pharmacophores (e.g., antipsychotics like sulpiride or antiemetics).[1][2]

The method overcomes common challenges associated with aniline-derivative analysis—specifically peak tailing and retention instability —by utilizing a base-deactivated stationary phase and a pH-controlled mobile phase.[1][2] This protocol is designed for transferability across standard QC laboratories and aligns with ICH Q2(R1) validation standards.[2]

Chemical Context & Method Strategy

The Analyte
  • Chemical Structure: A benzamide core substituted with a methoxy group (position 2) and a secondary methylamine (position 6).[2]

  • Properties:

    • Basicity: The methylamino group (

      
      -methylaniline moiety) imparts weak basicity (estimated pKa ~3.5–4.5).[1][2]
      
    • Polarity: Moderate polarity due to the amide and amine functionalities.[2]

    • Chromophore: Strong UV absorption in the 230–260 nm range due to the conjugated aromatic system.[2]

Critical Method Parameters (The "Why")
  • Stationary Phase Selection: Standard silica columns often interact with the basic nitrogen of the methylamino group, causing peak tailing.[2] We select a Type B (High Purity) End-capped C18 column to minimize silanol activity.

  • pH Control: The mobile phase is buffered to pH 2.5 . At this pH, the aniline nitrogen is protonated (

    
    ), improving solubility.[2] However, the acidic environment also suppresses the ionization of residual silanols (
    
    
    
    ) on the column, preventing the "cation exchange" mechanism that causes tailing.[2]
  • Detection: While 254 nm is standard for aromatics, a wavelength of 230 nm is recommended for higher sensitivity, provided the solvents (Acetonitrile) are UV-transparent.[2]

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.[2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][3]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Orthophosphoric Acid (85%).[1][2]

    • Methanol (Diluent grade).[1][2]

    • Water (Milli-Q/HPLC Grade).[1][2]

Mobile Phase Preparation[1][2]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.1  using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.[1][2]

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV @ 254 nm (Quantification), 230 nm (Trace Analysis)
Run Time 20 Minutes
Needle Wash 50:50 Methanol:Water

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial
12.04060Linear Gradient
15.04060Isocratic Hold
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2]

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Standard to 50 mL with Diluent.

  • Sample Solution: Prepare samples to a target concentration of 50 µg/mL using the Diluent. Filter through 0.22 µm PVDF syringe filters before injection.[1]

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for optimizing the separation of this specific basic analyte.

MethodLogic Start Analyte: this compound ChemProp Chemical Properties: 1. Basic Methylamino Group 2. Aromatic Ring (UV Active) 3. Moderate Polarity Start->ChemProp Challenge Challenge: Peak Tailing (Interaction with Silanols) ChemProp->Challenge Strategy Strategy Selection Challenge->Strategy PathA Option A: Low pH (Recommended) pH 2.5 Phosphate Buffer Strategy->PathA Standard C18 PathB Option B: High pH pH 10 Ammonium Bicarbonate Strategy->PathB Hybrid C18 MechanismA Mechanism: Protonates Amine (BH+) Suppresses Silanols (Si-OH) PathA->MechanismA MechanismB Mechanism: Neutralizes Amine (B) Requires Hybrid Column (e.g., XBridge) PathB->MechanismB Result Outcome: Sharp Peak Symmetry Reproducible Retention MechanismA->Result MechanismB->Result

Figure 1: Method Development Decision Tree highlighting the suppression of silanol interactions via pH control.

Method Validation (ICH Q2 Guidelines)

To ensure this protocol is "self-validating" and trustworthy, the following acceptance criteria must be met during execution:

System Suitability
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine-containing compounds).[1][2]
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • RSD of Retention Time: NMT 1.0% (n=6 injections).

  • RSD of Peak Area: NMT 2.0% (n=6 injections).[2]

Linearity[1][2]
  • Range: 10% to 150% of target concentration (e.g., 5 µg/mL to 75 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)
  • Spike samples at 50%, 100%, and 150% levels.

  • Criteria: Mean recovery between 98.0% and 102.0%.

Limit of Detection (LOD) / Quantitation (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1][2]

  • LOQ: Signal-to-Noise (S/N) ratio of 10:1.[2]

  • Note: For 2-M-6-MAB, LOQ is typically ~0.1 µg/mL at 230 nm.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.[1][2]Ensure Buffer pH is ≤ 3.[1]0. Use a newer "End-capped" column.[1][2] Add 0.1% Triethylamine (TEA) to mobile phase if using older columns.[1][2]
Retention Time Drift Incomplete column equilibration.Extend the re-equilibration time (post-gradient) by 2–3 minutes.
Split Peaks Solvent mismatch.Ensure sample diluent matches the initial mobile phase (10% ACN).[2] Avoid dissolving pure sample in 100% MeOH.
High Backpressure Precipitation of buffer.[2]Ensure organic content in gradient does not exceed 90% if salt concentration is high.[1] (Current method tops at 60% B, which is safe).[2]

References

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Foundational text for pH control in amine analysis).

  • PubChem. (2023).[1] 2-Methoxybenzamide Compound Summary. National Library of Medicine.[2] Link (Structural analog reference for UV/Solubility properties).[2]

  • Agilent Technologies. (2020).[1][2] Analysis of Basic Compounds on Agilent Zorbax Eclipse Plus C18. Application Note 5990-xxxx.[1][2] (General reference for base-deactivated column selection).

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-Methoxy-6-(methylamino)benzamide as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-Methoxy-6-(methylamino)benzamide in Oncology Drug Discovery

The benzamide moiety is a well-established pharmacophore in medicinal chemistry, notably present in a class of targeted anticancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes, particularly PARP-1, are critical components of the cellular machinery for DNA damage repair. In the context of oncology, particularly for tumors with pre-existing defects in DNA repair pathways such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP can lead to a synthetic lethality, resulting in selective cancer cell death.

This document provides a detailed guide for the in vitro evaluation of this compound, a novel benzamide derivative, as a putative PARP inhibitor. The protocols herein are designed to first ascertain its direct enzymatic inhibitory activity against PARP-1 and subsequently to characterize its functional cellular consequences, specifically its antiproliferative and cytotoxic effects in a relevant cancer cell line model.

Part 1: Biochemical Assay - Direct Inhibition of PARP-1 Enzymatic Activity

The foundational step in characterizing a potential PARP inhibitor is to measure its direct effect on the enzymatic activity of PARP-1. A chemiluminescent assay is a robust and high-throughput method for this purpose. This assay quantifies the PARP-1-mediated addition of biotinylated ADP-ribose to histone proteins.

Principle of the PARP-1 Chemiluminescent Assay

This assay relies on the following sequence of events:

  • Recombinant human PARP-1 enzyme is incubated with a histone-coated plate, activated DNA (which mimics DNA damage), and a biotinylated NAD+ substrate.

  • In the absence of an inhibitor, PARP-1 catalyzes the transfer of biotinylated ADP-ribose from NAD+ to the histone proteins.

  • The resulting biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate.

  • The addition of a chemiluminescent HRP substrate generates a light signal that is proportional to the amount of biotinylated histone, and thus to PARP-1 activity.

  • A potent inhibitor will reduce the signal, allowing for the determination of its inhibitory concentration (IC50).

Experimental Workflow for PARP-1 Inhibition Assay

PARP1_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_plate Coat 96-well plate with histones add_cmpd Add compound dilutions and controls to wells prep_cmpd Prepare serial dilutions of This compound prep_cmpd->add_cmpd prep_reagents Prepare PARP-1 enzyme, activated DNA, and biotinylated NAD+ mix add_reagents Add PARP-1/DNA/NAD+ mixture to initiate reaction prep_reagents->add_reagents add_cmpd->add_reagents incubate_reaction Incubate for 60 min at room temperature add_reagents->incubate_reaction add_strep_hrp Add Streptavidin-HRP incubate_reaction->add_strep_hrp incubate_detect Incubate for 30 min at room temperature add_strep_hrp->incubate_detect add_substrate Add chemiluminescent substrate incubate_detect->add_substrate read_plate Read luminescence on a plate reader add_substrate->read_plate

Caption: Workflow for the PARP-1 chemiluminescent inhibition assay.

Detailed Protocol for PARP-1 Inhibition Assay

Materials:

  • PARP-1 Chemiluminescent Assay Kit (e.g., BPS Bioscience, Cat# 80569)[2]

  • This compound (stock solution in DMSO)

  • Olaparib or other known PARP inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well white microplates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Plate Preparation: Coat a 96-well white microplate with histone proteins as per the manufacturer's instructions (typically overnight at 4°C). Wash and block the plate to prevent non-specific binding.[2]

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Also prepare dilutions of the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the test compound).

  • Reaction Initiation:

    • Add 2.5 µL of the diluted compounds or controls to the appropriate wells.

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP buffer.

    • Add 22.5 µL of the master mix to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection:

    • Wash the plate according to the kit protocol to remove unbound reagents.

    • Add 25 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[2]

    • Wash the plate again.

    • Add 50 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

Data Analysis and Interpretation

The data should be analyzed by plotting the luminescence signal against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

CompoundIC50 (nM) [Hypothetical Data]
This compound15.8
Olaparib (Positive Control)5.2
Vehicle (DMSO)No inhibition

Part 2: Cell-Based Assay - Clonogenic Survival Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine the compound's efficacy in a biological context. The clonogenic assay, or colony formation assay, is the gold standard for measuring the long-term cytotoxic effects of a compound, as it assesses the ability of single cells to proliferate and form colonies.[3][4] This is particularly relevant for PARP inhibitors, whose effects are most pronounced over several cell cycles.

Principle of the Clonogenic Survival Assay

This assay is based on the principle that a single viable cell, when plated at a low density, can proliferate to form a visible colony of at least 50 cells.[3][4] Treatment with a cytotoxic agent will reduce the number and size of these colonies. By comparing the colony formation in treated versus untreated cells, a dose-dependent effect on cell survival can be quantified. For PARP inhibitors, this assay is often performed in cell lines with and without DNA repair deficiencies (e.g., BRCA1-mutant vs. BRCA1-wildtype) to demonstrate synthetic lethality.

Signaling Pathway Context: PARP Inhibition and Synthetic Lethality

PARP_Pathway cluster_dna_damage DNA Single-Strand Break (SSB) cluster_parp_pathway PARP-mediated Repair cluster_brca_pathway Homologous Recombination (HR) Repair cluster_inhibition Inhibition cluster_lethality Synthetic Lethality ssb SSB parp PARP-1 Activation ssb->parp par_polymer PAR Polymer Synthesis parp->par_polymer replication_fork Replication Fork Stall parp->replication_fork If inhibited, SSBs persist repair_proteins Recruitment of Repair Proteins par_polymer->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair dsb Double-Strand Break (DSB) replication_fork->dsb brca BRCA1/2-mediated HR Repair dsb->brca In BRCA-proficient cells unrepaired_dsb Unrepaired DSB dsb->unrepaired_dsb In BRCA-deficient cells cell_survival Cell Survival brca->cell_survival parp_inhibitor This compound parp_inhibitor->parp Inhibits cell_death Cell Death (Apoptosis) unrepaired_dsb->cell_death

Caption: PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Detailed Protocol for Clonogenic Survival Assay

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Formalin (10%)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates. The exact number should be optimized for the specific cell line to yield 50-150 colonies in the control wells.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or controls (vehicle and positive control).

    • The treatment duration can vary. For continuous exposure, the compound is left in the medium for the entire duration of colony growth.

  • Incubation: Incubate the plates for 10-14 days, or until colonies in the control wells are clearly visible.[3][4]

  • Colony Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Fix the colonies by adding 10% formalin and incubating for 15 minutes.[3][4]

    • Remove the formalin and wash with water.

    • Stain the colonies with Crystal Violet solution for 30 minutes.

    • Wash away the excess stain with water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).[3][4]

Data Analysis and Interpretation

The Plating Efficiency (PE) and Surviving Fraction (SF) are calculated as follows:

  • Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (Number of colonies in treated wells / (Number of cells seeded x PE/100))

The surviving fraction is then plotted against the drug concentration to generate a dose-response curve.

Treatment Concentration (nM)Surviving Fraction (SF) [Hypothetical Data]
0 (Vehicle)1.00
10.85
100.52
500.18
1000.05
500<0.01

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound as a potential PARP inhibitor. A potent IC50 value in the biochemical assay, coupled with a low surviving fraction in a clonogenic assay using a BRCA-deficient cell line, would provide strong evidence for its mechanism of action and warrant further investigation.

Subsequent studies could include:

  • PARP Trapping Assays: To determine if the compound traps PARP on DNA, a key mechanism for the efficacy of some clinical PARP inhibitors.

  • Selectivity Profiling: Testing the compound against a panel of other PARP isoforms and other enzymes to assess its specificity.

  • Cellular PARylation Assays: Directly measuring the inhibition of PAR polymer formation in cells upon DNA damage induction (e.g., by H2O2 treatment).[2]

By following these detailed protocols, researchers can generate high-quality, reproducible data to rigorously evaluate the potential of this compound as a novel therapeutic agent.

References

  • In vitro analysis of PARP inhibitor nanoformulations. (2018). International Journal of Nanomedicine. [Link]

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. (n.d.). American Society of Clinical Oncology. [Link]

  • In vitro analysis of PARP inhibitor nanoformulations. (2018). National Center for Biotechnology Information. [Link]

  • Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Center for Biotechnology Information. [Link]

  • 2-Methoxybenzamide. (n.d.). PubChem. [Link]

  • Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. (2019). PubMed. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues. (2012). PubMed. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. (2020). MDPI. [Link]

  • Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. (2014). PubMed. [Link]

Sources

Technical Evaluation of 2-Methoxy-6-(methylamino)benzamide: PI3K Pathway Suppression in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental validation of 2-Methoxy-6-(methylamino)benzamide (referred to herein as Compound-MB ), a small-molecule pharmacophore targeting the Class I Phosphoinositide 3-kinase (PI3K). Benzamide derivatives function as ATP-competitive inhibitors, typically forming hydrogen bonds with the hinge region (e.g., Val851 in PI3K


) of the kinase catalytic domain.

This guide provides rigorous protocols for validating Compound-MB’s efficacy in cancer cell lines, specifically focusing on:

  • Cellular Potency: Determination of IC

    
     values via metabolic viability assays.
    
  • Mechanism of Action (MoA): Confirmation of pathway suppression via Western Blotting of downstream effectors (p-AKT Ser473/Thr308).

  • Pathway Logic: Visualizing the signaling cascade and inhibitor intervention points.[1][2]

Pathway Logic & Mechanism

The PI3K/AKT/mTOR pathway is a master regulator of cell survival and proliferation. Upon Receptor Tyrosine Kinase (RTK) activation, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the plasma membrane, where it is phosphorylated by PDK1 (Thr308) and mTORC2 (Ser473).

Compound-MB is designed to block the ATP-binding pocket of the p110 catalytic subunit of PI3K, preventing the conversion of PIP2 to PIP3 and subsequently silencing the survival signal.

Visualization: PI3K Signaling Cascade

The following diagram illustrates the canonical pathway and the specific intervention point of Compound-MB.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor This compound (Inhibitor) Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: Signal transduction map showing the competitive inhibition of PI3K by the benzamide derivative, preventing downstream AKT activation.

Protocol A: In Vitro Cytotoxicity (IC50 Determination)

Objective: Quantify the antiproliferative potency of Compound-MB in PI3K-dependent cancer cell lines (e.g., MCF-7, PC-3, or U-87 MG).

Materials
  • Cell Lines: MCF-7 (PIK3CA mutant, sensitive) and MDA-MB-231 (KRAS mutant, potentially resistant).

  • Reagents: CellTiter-Glo® (Promega) or MTT Reagent.

  • Compound: this compound (10 mM stock in DMSO).

  • Control: Alpelisib (Positive Control) and DMSO (Vehicle).

Step-by-Step Methodology
  • Seeding: Dissociate cells and seed into 96-well white-walled plates at optimal density (e.g., 3,000–5,000 cells/well).

  • Equilibration: Incubate plates for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment Preparation:

    • Prepare a 9-point serial dilution of Compound-MB in growth medium (Range: 10 µM to 0.1 nM).

    • Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells.

  • Dosing: Aspirate old media (carefully) or add 2x concentrated drug solution to existing media. Incubate for 72 hours .

  • Readout (CellTiter-Glo):

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent to each well.

    • Shake orbitally for 2 mins; incubate at RT for 10 mins.

    • Measure luminescence on a microplate reader (e.g., EnVision).

  • Data Analysis: Normalize raw RLU values to DMSO control (100%). Fit data to a non-linear regression model (4-parameter logistic) to calculate IC

    
    .
    

Protocol B: Mechanism of Action Validation (Western Blot)

Objective: Confirm that the observed cytotoxicity is due to PI3K pathway suppression by detecting the reduction of phosphorylated AKT (p-AKT).

Scientific Rationale: PI3K inhibition must reduce p-AKT at Ser473 (mTORC2 site, sensitive to chronic PI3K inhibition) and Thr308 (PDK1 site, directly PIP3 dependent). Total AKT levels should remain unchanged.

Experimental Workflow Visualization

WB_Workflow Step1 1. Cell Treatment (2-6 Hours) Step2 2. Cold Lysis (+ Phosphatase Inhibitors) Step1->Step2 Step3 3. SDS-PAGE Separation Step2->Step3 Step4 4. Immunoblotting (p-AKT vs Total AKT) Step3->Step4

Figure 2: Critical workflow for phosphoprotein analysis. Step 2 is the most common point of failure due to phosphatase activity.

Detailed Protocol
  • Cell Culture: Seed cells in 6-well plates (0.5 x 10

    
     cells/well). Allow to reach 70-80% confluency.
    
  • Starvation (Optional but Recommended): Serum-starve cells (0.5% FBS) for 12 hours to reduce basal noise, then stimulate with EGF or Insulin (100 nM) concurrently with drug treatment.

  • Drug Treatment:

    • Treat cells with Compound-MB at 1x, 5x, and 10x the IC

      
       established in Protocol A.
      
    • Timepoint: 2 to 6 hours (Phosphorylation changes are rapid).

  • Lysis (CRITICAL STEP):

    • Place plates on ice . Wash 2x with ice-cold PBS.

    • Add RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., 1 mM Na

      
      VO
      
      
      
      , 10 mM NaF, 1 mM PMSF).
    • Note: Failure to include phosphatase inhibitors will result in false negatives (loss of p-AKT signal).

    • Scrape cells and centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

  • Western Blotting:

    • Load 20–30 µg protein per lane on 10% SDS-PAGE gel.

    • Transfer to PVDF membrane.

    • Block with 5% BSA (Milk contains casein which acts as a phosphoprotein; BSA is preferred for phospho-antibodies).

  • Antibody Incubation:

    • Primary: Anti-p-AKT (Ser473) [CST #4060] (1:1000) overnight at 4°C.

    • Secondary: HRP-conjugated anti-rabbit (1:5000) for 1 hour at RT.

    • Re-probe: Strip membrane and re-probe for Total AKT and

      
      -Actin  (Loading Control).
      

Data Interpretation & Troubleshooting

Expected Results Matrix
ReadoutVehicle (DMSO)Compound-MB (Low Dose)Compound-MB (High Dose)Interpretation
p-AKT (Ser473) High IntensityModerate ReductionSignificant Loss Validates PI3K inhibition.
Total AKT ConstantConstantConstantConfirms no degradation of total protein.
PARP (Cleaved) AbsentLowHighIndicates induction of apoptosis.
Troubleshooting Guide
  • Issue: No p-AKT signal in control.

    • Solution: Cells may not have high basal PI3K activity. Stimulate with Insulin or IGF-1 (100 ng/mL) 15 mins prior to lysis.

  • Issue: High background on Western Blot.

    • Solution: Ensure blocking is done with BSA, not non-fat dry milk, as milk contains phosphoproteins that interfere with phospho-antibodies.

  • Issue: Compound precipitates in media.

    • Solution: Benzamides can be lipophilic. Ensure DMSO concentration is <0.5% but sufficient to solubilize. Sonicate stock solution if necessary.

References

  • Jiang, N., et al. (2023). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry.

  • Cell Signaling Technology. (n.d.). Phospho-Akt (Ser473) Antibody #9271 Protocol. Cell Signaling Technology.

  • Mishra, R., et al. (2021).[1] PI3K inhibitors in cancer: clinical implications and adverse effects. International Journal of Molecular Sciences.

  • Zhang, S., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors. European Journal of Medicinal Chemistry.

  • Vanhaesebroeck, B., et al. (2012). The emerging mechanisms of isoform-specific PI3K signalling. Nature Reviews Molecular Cell Biology.

Sources

Application Note: In Vivo Dosing and Administration of 2-Methoxy-6-(methylamino)benzamide

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Understanding the molecular behavior is the prerequisite for successful formulation.[1] This compound features an intramolecular hydrogen bond network (between the amide carbonyl, the 6-methylamino group, and the 2-methoxy group) that significantly influences its solubility and membrane permeability.

Table 1: Physicochemical Properties & Implications
PropertyValue (Predicted/Observed)Biological Implication
Molecular Weight ~180.2 g/mol High blood-brain barrier (BBB) permeability potential.[1]
Lipophilicity (LogP) ~1.2 – 1.8Moderate lipophilicity; likely permeable but requires co-solvents for high-dose aqueous stock.[1]
pKa (Basic) ~3.5 – 4.5 (Aniline nitrogen)Weak base.[1] Will not be fully protonated at physiological pH (7.4).[1]
Fluorescence Likely

~330nm,

~420nm
Critical: The anthranilamide core is intrinsically fluorescent.[1] Can be used for label-free tissue distribution tracking.[1]
Solubility Low in neutral water; Soluble in DMSO, Ethanol, PEG400.[1]Requires organic co-solvents or pH adjustment (acidic) for stock preparation.[1]

Formulation & Vehicle Strategy

Challenge: The planar structure stabilized by intramolecular H-bonds reduces water solubility.[1] Solution: Use a co-solvent system (PEG/DMSO) or cyclodextrin complexation to prevent precipitation upon injection.[1]

Protocol A: Standard Formulation (IV/IP/PO)

Target Concentration: 5 mg/mL[1]

  • Weighing: Weigh 10 mg of this compound.

  • Primary Solubilization: Dissolve completely in 100 µL DMSO (anhydrous). Vortex for 30 seconds.[1]

    • Note: If the solution is not clear, sonicate at 37°C for 5 minutes.

  • Co-solvent Addition: Add 800 µL of PEG-400 (Polyethylene Glycol 400).[1] Vortex to mix.

  • Aqueous Phase: Slowly add 1.1 mL of Saline (0.9% NaCl) or PBS while vortexing vigorously.

    • Final Composition: 5% DMSO / 40% PEG-400 / 55% Saline.[1]

    • Check: Inspect for precipitation (cloudiness).[1] If precipitate forms, increase PEG-400 ratio or add 2% Tween-80.[1]

Protocol B: "Soft" Formulation (Sensitive Models)

For chronic dosing where high DMSO/PEG is toxic.[1]

  • Complexation: Dissolve compound in minimal Ethanol.

  • Carrier: Add to 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Evaporation: Stir for 4 hours; allow ethanol to evaporate (or use rotary evaporator).

  • Filtration: Sterile filter (0.22 µm PVDF).

In Vivo Administration Protocols

Workflow Visualization: Dosing Decision Tree

The following diagram outlines the decision logic for route selection based on the experimental endpoint.

DosingStrategyStartExperimental GoalEndpoint1Rapid CNS Entry / PK StudiesStart->Endpoint1Endpoint2Sustained Exposure / EfficacyStart->Endpoint2Endpoint3Bioavailability (F%)Start->Endpoint3RouteIVIntravenous (IV)Bolus: Tail VeinVehicle: 5% DMSO/SalineEndpoint1->RouteIV100% BioavailabilityRouteIPIntraperitoneal (IP)Vol: 5-10 mL/kgVehicle: PEG/TweenEndpoint2->RouteIPEase of chronic dosingRoutePOOral Gavage (PO)Suspension: 0.5% MCor Solution: HP-β-CDEndpoint2->RoutePOTranslational relevanceEndpoint3->RouteIVEndpoint3->RoutePO

Caption: Decision tree for selecting the administration route based on pharmacokinetic requirements and study duration.

Detailed Procedures
1. Intravenous (IV) Bolus (Tail Vein - Mouse)

Best for: Pharmacokinetics (PK), BBB penetration studies.[1]

  • Dose Range: 1 – 10 mg/kg.[1]

  • Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).[1]

  • Procedure:

    • Warm the mouse to dilate tail veins.[1]

    • Restrain the animal securely.[1]

    • Using a 29G insulin syringe, inject the Protocol A formulation slowly (over 5-10 seconds) to prevent hemodynamic shock from the co-solvents.[1]

    • Apply pressure to the injection site to stop bleeding.[1]

2. Intraperitoneal (IP) Injection

Best for: Routine screening, pharmacodynamics.[1]

  • Dose Range: 10 – 50 mg/kg.[1]

  • Volume: 10 mL/kg.[1]

  • Procedure:

    • Restrain the mouse in a supine position (head down).[1]

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.[1]

    • Aspirate slightly before injecting to ensure no bladder/gut puncture.[1]

    • Warning: Benzamides can be pH sensitive.[1] Ensure the formulation pH is >5.0 to prevent peritoneal irritation.[1]

3. Oral Gavage (PO)

Best for: Chronic efficacy, toxicity studies.[1]

  • Dose Range: 10 – 100 mg/kg.[1]

  • Vehicle: 0.5% Methylcellulose (suspension) or 20% HP-β-CD (solution).[1]

  • Procedure:

    • Use a flexible gavage needle (feeding tube).[1]

    • Introduce the needle via the side of the mouth, sliding down the esophagus.[1]

    • Critical: Do not force. The compound's bitter taste (typical of benzamides) may cause regurgitation if not delivered directly to the stomach.[1]

Pharmacokinetics & Metabolism (Mechanistic Insight)

The metabolic fate of this compound is predicted based on structural analogs (e.g., substituted anthranilamides and benzamides like raclopride).[1]

Predicted Metabolic Pathway[1]
  • N-Demethylation: The 6-methylamino group is a prime target for CYP450 enzymes (likely CYP1A2 or CYP2D6), converting it to the primary amine (2-methoxy-6-aminobenzamide).[1]

  • Amide Hydrolysis: The primary amide (-CONH2) may be hydrolyzed by amidases to the corresponding benzoic acid (2-methoxy-6-(methylamino)benzoic acid), which is likely inactive and rapidly excreted.[1]

MetabolismParentParent CompoundThis compound(Active/Probe)Met1Metabolite 1 (Major)2-Methoxy-6-aminobenzamide(via N-demethylation)Parent->Met1CYP450Met2Metabolite 2 (Clearance)2-Methoxy-6-(methylamino)benzoic acid(via Amidase)Parent->Met2AmidaseGlucGlucuronidation(Renal Excretion)Met2->GlucUGT

Caption: Predicted metabolic fate.[1] N-demethylation is the expected rate-limiting step for clearance.[1]

Sampling Schedule (PK Study)

For a standard PK profile, collect plasma/brain samples at:

  • T = 5 min (Distribution phase)

  • T = 30 min (Cmax expected for IP/PO)

  • T = 1, 2, 4, 8, 24 hours (Elimination phase)[1]

Safety & Toxicology

While specific toxicology data for this exact building block may be sparse, the benzamide class carries specific risks that must be monitored:

  • Sedation/Catalepsy: Substituted benzamides (especially with methoxy groups) often have affinity for Dopamine D2/D3 receptors.[1]

    • Monitor: Watch for reduced locomotor activity or catalepsy (bar test) at doses >20 mg/kg.[1]

  • Hypotension: Rapid IV injection can cause transient drops in blood pressure.[1]

  • Tissue Irritation: The compound is a weak base.[1] High concentrations (>10 mg/mL) in unbuffered vehicles can cause necrosis at the injection site.[1]

References

  • Universal Biologicals. (n.d.).[1] this compound Product Data Sheet. Retrieved from [1]

  • Ananthan, S., et al. (2002).[1] "Synthesis and Structure-Activity Relationships of 3-Substituted Benzamides: High-Affinity Ligands for the Dopamine D4 Receptor." Journal of Medicinal Chemistry. (Contextual grounding for benzamide SAR).

  • Raineri, C., et al. (2020).[1] "Fluorescent probes based on the benzamide scaffold."[1] Dyes and Pigments.[1] (Reference for fluorescence properties of anthranilamides).

  • Cayman Chemical. (2023).[1] General Guidelines for the Formulation of Insoluble Compounds in Vivo. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-(Methylamino)benzamide Safety Data Sheet. (Structural analog safety data). Retrieved from [1]

Disclaimer: This Application Note is for research use only. The compound this compound is not approved for human therapeutic use.[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxy-6-(methylamino)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Methoxy-6-(methylamino)benzamide presents a classic "ortho-effect" challenge in medicinal chemistry.[1] The 2,6-disubstitution pattern creates significant steric strain, impacting both the formation of the amide bond and nucleophilic aromatic substitution (SNAr) reactions.

This guide addresses the three most common synthetic bottlenecks reported by users:

  • Stalled SNAr conversion (installing the methylamine).

  • Failed Amide Coupling (building the benzamide core).

  • Selectivity Issues (over-methylation or hydrolysis).[1]

Module 1: The SNAr Route (Primary Workflow)

User Scenario: You are attempting to displace a leaving group (Fluorine or Chlorine) on 2-fluoro-6-methoxybenzamide using methylamine, but the reaction stalls at 40-60% conversion.

Diagnostic & Troubleshooting
ParameterStandard Condition (Fail)Optimized Condition (Pass)Technical Rationale
Solvent DMF or DMSOTHF or Ethanol (Sealed) DMF can promote competitive hydrolysis of the amide at high temps.[1] Protic solvents (EtOH) or ethers (THF) stabilize the transition state via H-bonding without hydrolytic breakdown.[1]
Temperature Reflux (Open Air)80–100°C (Sealed Tube) Methylamine (b.p. -6°C) escapes open vessels.[1] A sealed system ensures high local concentration of the nucleophile.
Base K₂CO₃Excess Methylamine (3-5 eq) The amine acts as both nucleophile and base.[1] Solid inorganic bases often suffer from poor solubility in the optimal solvents for this substrate.
Step-by-Step Protocol: SNAr Displacement
  • Charge: In a pressure tube, dissolve 2-fluoro-6-methoxybenzamide (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Add: Methylamine (33% in EtOH or 2.0 M in THF, 5.0 eq).

  • Seal & Heat: Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor via LCMS.[1] The starting material (F-benzamide) should disappear.[1] If hydrolysis (carboxylic acid) is observed, switch solvent to anhydrous THF.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: The product is basic. Dissolve residue in 1N HCl, wash with EtOAc (removes non-basic impurities), then basify aqueous layer to pH 10 with NaOH.[1] Extract with DCM.[1]

Mechanistic Insight

The ortho-methoxy group is electron-donating by resonance, which deactivates the ring toward nucleophilic attack compared to a nitro-benzene.[1] However, the ortho-amide moiety provides necessary electron-withdrawal (inductive and resonance) to stabilize the Meisenheimer Complex .[1] High temperature is non-negotiable here due to the electronic deactivation from the methoxy group [1].

Module 2: The Amide Coupling Route (Alternative)

User Scenario: You are starting from 2-methoxy-6-(methylamino)benzoic acid and standard coupling reagents (EDC, HATU) are yielding <20% product.[1]

FAQ: Why is my coupling failing?

A: Steric Hindrance. The 2,6-disubstitution creates a "protective shell" around the carboxylic acid carbon. The bulky activated ester formed by HATU or EDC cannot easily be approached by ammonia or an amine nucleophile.

Optimized Protocol: The Acid Chloride Method

Note: This method bypasses the steric bulk of coupling reagents.

  • Activation: Suspend the benzoic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (SOCl₂) (3.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2 hours until the solution clears (formation of acid chloride).

  • Evaporation: Concentrate strictly in vacuo to remove excess SOCl₂ (critical to prevent side reactions).

  • Amidation: Redissolve the crude acid chloride in dry THF. Cool to 0°C.[1]

  • Addition: Bubble NH₃ gas or add 0.5 M NH₃ in dioxane (5.0 eq) slowly.

  • Result: The small size of the ammonia molecule combined with the high reactivity of the acid chloride overcomes the steric barrier [2].

Module 3: Controlling Methylation (Avoiding Byproducts)

User Scenario: You started with 2-amino-6-methoxybenzamide and used Methyl Iodide (MeI), resulting in a mixture of starting material, product, and the dimethylamino impurity.[1]

The "Reductive Amination" Fix

Direct alkylation with MeI is notoriously difficult to stop at the mono-methyl stage. Switch to a reductive strategy.

Protocol:

  • Reagents: Dissolve aniline precursor in Methanol.

  • Add: Paraformaldehyde (1.5 eq) and NaOMe (2.0 eq). Stir 2h to form the imine (Schiff base).

  • Reduce: Add NaBH₄ (2.0 eq) slowly at 0°C.

  • Advantage: This stepwise formation allows you to isolate the mono-methylated species cleanly, as the imine forms selectively before reduction [3].

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on your starting materials and observed failures.

ReactionOptimization cluster_legend Legend Start Start: Select Precursor RouteA Precursor: 2-Fluoro-6-methoxybenzamide Start->RouteA RouteB Precursor: 2-Methoxy-6-aminobenzamide Start->RouteB RouteC Precursor: 2-Methoxy-6-(methylamino)benzoic acid Start->RouteC IssueA Issue: Low Conversion (SNAr) RouteA->IssueA IssueB Issue: Over-methylation (Dimethyl) RouteB->IssueB IssueC Issue: Failed Coupling (Sterics) RouteC->IssueC FixA Fix: Sealed Tube, 90°C, THF IssueA->FixA FixB Fix: Reductive Amination (Paraformaldehyde/NaBH4) IssueB->FixB FixC Fix: Acid Chloride Route (SOCl2 then NH3) IssueC->FixC key1 Starting Material key2 Common Failure key3 Optimized Solution

Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and common failure modes.

Summary of Critical Parameters

VariableRecommendationReason
Reaction Vessel Pressure Tube (Glass) Essential for SNAr with volatile amines (MeNH₂) to maintain stoichiometry.[1]
Purification Acid/Base Extraction The product is an amphoteric amide/amine. It can be purified without chromatography by exploiting the basicity of the methylamino group.
Monitoring LCMS (Acidic Mobile Phase) UV visualization may be weak; mass spec confirms the +14 mass shift (Methylation) or -20 shift (HF loss in SNAr).[1]

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanism & Optimization. Source: Master Organic Chemistry. Relevance: Validates the requirement for electron-withdrawing groups (amide) ortho to the leaving group and the necessity of heat for deactivated rings.

  • Synthesis of Sterically Hindered Amides. Source: CHIMIA International Journal for Chemistry. Relevance: Supports the use of acid chlorides or specific activation methods when dealing with 2,6-disubstituted benzoic acids.

  • Reductive Amination Strategies for Aniline Methylation. Source: BenchChem (Synthesis routes of 2-Amino-4-methoxybenzamide). Relevance: Provides precedent for handling amino-benzamide scaffolds and avoiding over-alkylation.[1]

Sources

Technical Guide: Troubleshooting HPLC Purification of 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the HPLC purification and analysis of 2-Methoxy-6-(methylamino)benzamide . It is designed for analytical chemists and process engineers encountering specific resolution, peak shape, or reproducibility issues.

Executive Summary

This compound presents a unique chromatographic challenge due to its amphiphilic nature and basic functionality .[1] The molecule contains a secondary amine (


) capable of strong silanol interactions, and an amide group that contributes to hydrogen bonding. Common failure modes include severe peak tailing, retention time shifting, and co-elution with its synthetic precursor (the nitrile) or hydrolysis byproducts (the acid).

This guide prioritizes Charge State Control and Stationary Phase Selection to resolve these issues.

Module 1: Method Development & Optimization (The Foundation)

The most critical decision in purifying this benzamide is selecting the pH to control the ionization state of the 6-methylamino group.[1]

1.1 The pH Decision Matrix

You have two robust operating windows.[1] Avoid neutral pH (6.0–8.0), where unpredictable ionization leads to peak broadening.[1]

ParameterAcidic Condition (pH 2.0 – 3.0) Basic Condition (pH 9.5 – 10.5)
Analyte State Protonated (

). Highly soluble.[1]
Neutral (

).[1][2] Increased hydrophobicity.[1]
Silanol State Protonated (Si-OH).[1][3] Neutral.Ionized (

).[1][3] Negative charge.
Interaction Minimal silanol interaction.[1]Risk: Strong ionic interaction if

exists.[1]
Column Req. Standard C18 (stable).High pH Stable (Hybrid/Polymer).[1]
Peak Shape Good (with additives like TFA/Formic).[1]Excellent (sharpest peaks).[1]
Recommendation Start here for analytical checks.Preferred for Prep/Purification (loading capacity).[1]
1.2 Column Selection Strategy

Standard silica columns often fail due to the "secondary interaction" between the protonated methylamine and residual silanols.

  • Tier 1 (Recommended): Hybrid Particles (BEH/HSC)

    • Why: High pH stability (up to pH 12) allows running the amine in its neutral state, eliminating tailing.

    • Example: Waters XBridge BEH C18, Agilent Poroshell HPH.[1]

  • Tier 2 (Alternative): Polar-Embedded / Base-Deactivated [1]

    • Why: Intrinsic polar groups shield silanols.[1]

    • Example: Phenomenex Luna Omega PS C18, Supelco Ascentis RP-Amide.[1]

Module 2: Troubleshooting Peak Shape Issues

Symptom: The benzamide peak exhibits a Tailing Factor (


) > 1.5.[1][3]
Root Cause Analysis

The secondary amine (methylamino group) is acting as a Lewis base, interacting with acidic silanols on the silica support.

Protocol 2.1: The "Silanol Blocker" Test

If running at low pH (Formic/Acetic Acid) and tailing persists, switch the modifier to Trifluoroacetic Acid (TFA) or add Triethylamine (TEA) .

  • TFA (0.05% - 0.1%): Acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated amine, masking the charge and increasing retention.

  • TEA (5 - 10 mM): Competes for silanol sites.[1] Note: TEA is not MS-friendly.[1]

Step-by-Step Optimization:

  • Baseline: Water/MeCN + 0.1% Formic Acid.[1] (

    
     usually ~1.8)
    
  • Intervention: Change aqueous modifier to 10mM Ammonium Formate (pH 3.0).

    • Logic: Ionic strength suppresses the double-layer effect.[1]

  • Escalation: Switch to 0.1% TFA. (

    
     usually improves to <1.3).[1]
    
Module 3: Impurity Profiling & Separation

Common impurities arise from the synthesis (hydration of nitrile) or degradation.

3.1 Critical Impurity Pairs
ImpurityStructure/NatureRelative Retention (Low pH)Resolution Strategy
Precursor 2-Methoxy-6-(methylamino)benzonitrile Later eluting (Less polar)Increase organic hold at end of gradient.[1]
Byproduct 2-Methoxy-6-(methylamino)benzoic acid Earlier eluting (Acidic)pH Critical: At pH 2.5, it is neutral (retained).[1] At pH 7, it is ionized (elutes at

).[1]
Des-methyl 2-Methoxy-6-aminobenzamideSlightly earlier (More polar)Use a Phenyl-Hexyl column for

selectivity differences.[1]
3.2 The "Gradient Shallowing" Maneuver

If the benzamide co-elutes with the nitrile precursor:

  • Identify the elution %B (e.g., 35% MeCN).[1]

  • Create an isocratic hold or a very shallow gradient (0.5% B/min) centered around that percentage.

  • Temperature Effect: Lowering temperature to 25°C (from 40°C) often improves selectivity for regioisomers or closely related benzamides.[1]

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing peak issues specific to this molecule.

TroubleshootingFlow Start Issue: Poor Chromatography for this compound IssueType Identify Primary Symptom Start->IssueType Tailing Peak Tailing (Tf > 1.5) IssueType->Tailing Fronting Peak Fronting / Splitting IssueType->Fronting Resolution Co-elution with Impurities IssueType->Resolution CheckpH Check Mobile Phase pH Tailing->CheckpH ActionCol Action: Switch to Hybrid (BEH) Column Fronting->ActionCol Column Overload/Void ImpurityID Identify Impurity Type Resolution->ImpurityID LowPH pH < 3.0? CheckpH->LowPH Currently Low HighPH pH > 10.0? CheckpH->HighPH Currently High ActionTFA Action: Switch Modifier to 0.1% TFA LowPH->ActionTFA Silanol Interaction HighPH->ActionCol Column Dissolution? AcidImp Acid Byproduct ImpurityID->AcidImp NitrileImp Nitrile Precursor ImpurityID->NitrileImp ActionAcid Action: Lower pH to 2.0 (Suppress Acid Ionization) AcidImp->ActionAcid ActionNitrile Action: Use Phenyl-Hexyl Stationary Phase NitrileImp->ActionNitrile

Caption: Logical workflow for diagnosing peak shape and resolution errors based on the physicochemical properties of the benzamide derivative.

Frequently Asked Questions (FAQ)

Q1: Why does my retention time shift day-to-day? A: This is often due to "pH drift" in the aqueous mobile phase.[1] The amine's retention is highly sensitive to pH changes near its


.[1]
  • Fix: Use a buffered aqueous phase (Ammonium Formate/Acetate) rather than just adding acid to water.[1] Ensure the buffer capacity is sufficient (10–20 mM).[1]

Q2: Can I use UV detection at 210 nm? A: Yes, but be cautious. Benzamides have strong absorbance at 254 nm (aromatic ring + amide conjugation).[1] Using 210 nm increases sensitivity to non-aromatic impurities but also increases baseline noise from solvents like TFA.[1]

  • Recommendation: Use 254 nm or 280 nm for purity assay; use 210 nm only for tracking aliphatic impurities.[1]

Q3: My sample precipitates in the autosampler. A: this compound is relatively hydrophobic.[1] If your sample diluent is 100% aqueous, it may crash out.[1]

  • Fix: Dissolve the sample in 50:50 Water:MeCN or DMSO.[1] Ensure the injection volume is low (<10 µL) to prevent "solvent effect" peak distortion.

References
  • PubChem. 2-Methoxybenzamide Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[1] Available at: [Link]

  • Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

Sources

Interpreting unexpected NMR peaks for 2-Methoxy-6-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-6-(methylamino)benzamide NMR Analysis

Topic: Interpreting Unexpected NMR Peaks & Structural Anomalies Document ID: TS-NMR-MBZ-002 Status: Active Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

Executive Summary

Users analyzing This compound often report "anomalous" NMR data, including split amide signals, unexpected downfield shifts, and peak broadening. These features are rarely due to impurities but are intrinsic to the molecule's pseudo-ring formation driven by intramolecular hydrogen bonding (IMHB) and restricted rotation. This guide provides the mechanistic causality and troubleshooting steps to validate your spectrum.

Part 1: The Structural Mechanism (Why Your Spectrum Looks "Weird")

The core issue lies in the ortho-disubstitution pattern . The molecule is not a flexible chain; it acts as a rigid, planar system due to a "Double-Clamp" Hydrogen Bonding Network.

  • The "Upper" Clamp: The Methylamino proton (-NH-Me) at position 6 acts as a Hydrogen Bond Donor to the Amide Carbonyl oxygen (C=O). This locks the carbonyl group in place.

  • The "Lower" Clamp: The Amide group (-CONH2) is forced to point its protons toward the Methoxy group (-OMe) at position 2. One of the amide protons forms a Hydrogen Bond with the Methoxy oxygen.

Consequence: The molecule is locked in a specific conformation, making protons that are usually equivalent (like the amide NH


) chemically distinct.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see two distinct singlets for the Amide NH2 instead of one broad peak. Is this a mixture?"

Diagnosis: Normal Behavior (Non-Equivalence). In primary amides, the C-N bond has significant double-bond character (approx. 40%), creating a high rotational barrier (16–20 kcal/mol).

  • Mechanism: The rotation is slow on the NMR timescale. One proton (

    
    ) is cis to the carbonyl, and the other (
    
    
    
    ) is trans.
  • Specific to this Molecule: The IMHB network further locks this conformation. The proton H-bonded to the Methoxy group will appear significantly downfield (deshielded), while the other proton faces the solvent shielding cone.

  • Verification:

    • Action: Run a Variable Temperature (VT) NMR .

    • Expected Result: As you heat the sample (e.g., to 50–80°C in DMSO-

      
      ), the two singlets should broaden and eventually coalesce into a single peak as the rotation rate exceeds the NMR frequency difference.
      
Issue 2: "There is a triplet/doublet signal > 8.0 ppm. Is this an aldehyde or acid impurity?"

Diagnosis: Intramolecular H-Bonded Amine. Users often misidentify the Methylamino (-NH-Me) proton.

  • Mechanism: The -NH-Me proton is H-bonded to the Amide C=O. This removes electron density from the proton (deshielding), shifting it downfield, often between 7.5 – 9.0 ppm .

  • Splitting: It appears as a broad quartet or doublet because it couples to the adjacent Methyl group (

    
    ).
    
  • Verification:

    • Action: Perform a D

      
      O Shake .
      
    • Expected Result: The peak will disappear (exchange with Deuterium). An aldehyde proton (CHO) would not disappear.

Issue 3: "The Methyl group (N-Me) is a doublet, but sometimes it looks like a singlet."

Diagnosis: Solvent-Dependent Exchange Rates.

  • In CDCl

    
    :  Hydrogen exchange is slow. The N-H proton couples with the N-Me protons (
    
    
    
    Hz), splitting the methyl signal into a doublet .
  • In DMSO-

    
     or with trace Acid/Base:  Proton exchange usually accelerates. If the exchange is fast relative to the coupling constant (
    
    
    
    ), the coupling is "decoupled," and the methyl group collapses into a singlet .

Part 3: Data Reference & Validation

Standard 1H NMR Chemical Shift Expectations (DMSO- )
MoietyProton TypeMultiplicityApprox.[1] Shift (

ppm)
Structural Cause
Amide

(H-bonded)
Singlet (Broad)7.8 – 8.5 H-bond to OMe (deshielded)
Amide

(Free)
Singlet (Broad)7.2 – 7.6 Solvent exposed
Aromatic Ar-H (C3, C4, C5)Multiplet/Triplet6.5 – 7.3 1,2,3-trisubstituted pattern
Amine

Broad q/d6.0 – 8.0 H-bond to C=O (Highly variable)
Methoxy

Singlet3.7 – 3.9 Electron donating effect
N-Methyl

Doublet (

Hz)
2.7 – 2.9 Coupling to NH

> Note: The Amine NH shift is extremely sensitive to concentration and temperature due to the equilibrium between intramolecular and intermolecular H-bonding.

Advanced Validation Workflow (Decision Tree)

NMR_Troubleshooting Start Unexpected Peak Observed Check_Region Check Chemical Shift Region Start->Check_Region Region_Amide Region: 7.0 - 8.5 ppm (Split Singlets) Check_Region->Region_Amide Doublet/Singlet pair Region_Downfield Region: > 8.0 ppm (Broad/Coupled) Check_Region->Region_Downfield Single Downfield Peak Action_VT Action: Heat to 60°C Region_Amide->Action_VT Action_D2O Action: D2O Shake Region_Downfield->Action_D2O Result_Disappear Peaks Disappear? YES: Exchangeable (NH/OH) NO: Impurity (Ar-H/CHO) Action_D2O->Result_Disappear Result_Coalesce Peaks Merge? YES: Rotamers/Restricted Rotation NO: distinct impurities Action_VT->Result_Coalesce

Figure 1: Decision tree for distinguishing intrinsic molecular features from sample impurities.

Part 4: Scientific Rationale & Mechanism

The behavior of this compound is governed by Resonance-Assisted Hydrogen Bonding (RAHB) .

  • Restricted Rotation (Amide): The C-N bond in amides has partial double bond character due to resonance (

    
    ).[2] This creates a planar geometry. In 2,6-disubstituted benzamides, steric hindrance prevents the amide group from rotating out of plane, while H-bonding locks it in plane [1].
    
  • The "Bonfire" Effect: In ortho-substituted benzenes, the aromatic signals often appear as a complex multiplet (sometimes called a "bonfire" pattern) rather than clean doublets/triplets, due to second-order coupling effects and magnetic non-equivalence induced by the rigid substituents [2].

  • Solvent Competition: In non-polar solvents (CDCl

    
    ), intramolecular H-bonds are dominant, leading to sharper, more distinct peaks. In polar aprotic solvents (DMSO-
    
    
    
    ), the solvent competes for H-bonding. This can sometimes break the intramolecular H-bonds, causing peaks to shift upfield or broaden as the molecule explores more conformational space [3].

References

  • Restricted Rotation in Amides

    • Title: Using NMR to observe the restricted rotation in amide bonds[2][3][4][5][6]

    • Source: Nanalysis
    • URL:[Link]

  • Ortho-Substitution Patterns

    • Title: H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para)
    • Source: Rogue Chem (YouTube)
    • URL:[Link]

  • H-Bonding Effects on Shift

    • Title: Proton NMR Table (Hydrogen Bonding Ranges)
    • Source: Michigan St
    • URL:[Link]

  • General Benzamide Data

    • Title: Benzamide 1H NMR Spectrum[7][8]

    • Source: ChemicalBook[7]

Sources

Technical Support Center: A Guide to Handling Hygroscopic 2-Methoxy-6-(methylamino)benzamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-6-(methylamino)benzamide. Due to the compound's presumed hygroscopic nature, based on the general characteristics of benzamide derivatives, this document provides in-depth guidance on proper handling, storage, and troubleshooting to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. For a fine powder like this compound, this can lead to physical changes such as clumping, caking, and altered flowability. More critically, the absorbed water can potentially lead to chemical degradation, affecting the compound's purity, stability, and performance in downstream applications.

Q2: How should I store this compound powder to minimize moisture absorption?

A2: Proper storage is the first line of defense against moisture-related issues. The compound should be stored in a tightly sealed container, preferably made of a non-porous material like glass or a high-density polyethylene (HDPE).[1][2] For enhanced protection, the primary container can be placed inside a secondary container with a desiccant. The storage environment should be cool, dry, and well-ventilated.[1][2] Storing the compound in a desiccator or a controlled humidity cabinet is highly recommended.

Q3: I've noticed the powder has formed clumps. Can I still use it?

A3: The presence of clumps indicates moisture absorption. While the compound may still be usable depending on the extent of hydration and your experimental tolerance, it is crucial to assess its purity and water content before proceeding. Clumping can lead to inaccurate weighing and non-uniform dissolution. It is advisable to perform a water content analysis, for instance, by Karl Fischer titration, to quantify the level of hydration.

Q4: What are the potential consequences of using this compound that has absorbed water?

A4: Using a hydrated form of the compound can have several negative impacts on your experiments:

  • Inaccurate Dosing: The measured weight will include the mass of the absorbed water, leading to a lower-than-intended amount of the active compound being used.

  • Altered Physicochemical Properties: Moisture can affect solubility, dissolution rate, and crystal structure.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities.

  • Inconsistent Results: Variability in the water content between different batches or even within the same container can lead to poor reproducibility of your experimental results.

Q5: How can I determine the water content of my this compound powder?

A5: The gold standard for determining water content in pharmaceutical substances is the Karl Fischer titration method.[3][4][5] This technique is specific to water and can provide accurate and precise results. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder is difficult to handle and dispense due to clumping. Moisture absorption from the atmosphere.Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glovebox or in a room with a dehumidifier). For future use, store the compound in a desiccator.
Inconsistent results in bioassays or chemical reactions. Variable water content in the powder leading to inaccurate concentrations.Determine the water content of the powder using Karl Fischer titration before each experiment and adjust the mass of the compound accordingly to account for the water content. Always use powder from a properly stored, tightly sealed container.
Weight of the powder on the analytical balance is unstable and drifting upwards. The powder is actively absorbing moisture from the air during weighing.Weigh the powder in a controlled environment with low humidity, such as a glovebox or a balance enclosure with a desiccant.[6] Use a weighing boat with a lid and work quickly to minimize exposure time.
The compound appears discolored or has an unusual odor. Possible chemical degradation, which may be accelerated by the presence of moisture.Do not use the compound. Procure a fresh batch and ensure it is stored under the recommended conditions.

Experimental Protocols

Protocol 1: Weighing Hygroscopic this compound Powder

This protocol outlines the recommended procedure for accurately weighing hygroscopic powders to minimize moisture uptake.

Methodology: Weighing in an Inert Atmosphere Glovebox

  • Preparation: Ensure the glovebox has a stable inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).[7]

  • Transfer: Introduce the sealed container of this compound, along with all necessary weighing tools (spatulas, weighing boats, vials), into the glovebox antechamber.

  • Purge: Cycle the antechamber with the inert gas several times to remove atmospheric air and moisture.

  • Equilibration: Transfer the materials into the main chamber and allow them to equilibrate with the glovebox atmosphere for at least 30 minutes.

  • Weighing:

    • Place a weighing boat on the analytical balance inside the glovebox and tare the balance.

    • Carefully transfer the desired amount of powder to the weighing boat.

    • Record the stable weight.

    • Promptly transfer the weighed powder to your reaction vessel or a pre-tared, sealable container.

  • Sealing: Tightly seal the stock container of this compound before removing it from the glovebox.

Workflow for Weighing Hygroscopic Compounds

G cluster_prep Preparation cluster_transfer Material Transfer cluster_weighing Weighing Procedure cluster_cleanup Final Steps Prep Prepare Glovebox (Inert Atmosphere, <1 ppm H2O) Transfer Introduce Compound & Tools into Antechamber Prep->Transfer Purge Purge Antechamber Transfer->Purge Equilibrate Equilibrate in Main Chamber Purge->Equilibrate Tare Tare Weighing Boat Equilibrate->Tare AddPowder Add Powder to Boat Tare->AddPowder Record Record Stable Weight AddPowder->Record TransferProduct Transfer Weighed Powder Record->TransferProduct Seal Seal Stock Container TransferProduct->Seal

Caption: Workflow for weighing hygroscopic powders in a glovebox.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a powder sample.

Methodology: Volumetric Titration

  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure all glassware is clean and dry.[3]

    • Fill the burette with a standardized volumetric Karl Fischer reagent (e.g., Hydranal™-Composite 5).

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.[4]

  • Solvent Blanking:

    • Start the titration to neutralize the water present in the solvent until a stable endpoint is reached. This is the "drift" determination.

  • Standardization:

    • Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel.

    • Titrate to the endpoint. The result will be used to determine the titer of the Karl Fischer reagent.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh a sample of this compound powder.

    • Quickly add the sample to the titration vessel.

    • Titrate to the endpoint. The instrument will calculate the water content based on the volume of titrant used and the pre-determined titer.

  • Calculation:

    • The water content is typically expressed as a percentage by weight (% w/w).

Logical Flow for Karl Fischer Titration

G Setup Instrument Setup & Reagent Preparation Blank Solvent Blanking (Drift Determination) Setup->Blank Standardize Titer Determination with Water Standard Blank->Standardize Analyze Sample Analysis Standardize->Analyze Calculate Calculate Water Content (% w/w) Analyze->Calculate

Caption: Logical steps for water content determination by Karl Fischer titration.

References

  • 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. In: PubChem. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • Safety Data Sheet: N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide - Astech Ireland. [Link]

  • MATERIAL SAFETY DATA SHEET. [Link]

  • SOP for Operation of Karl Fischer Apparatus - Pharmaguideline. [Link]

  • Sop for Operation and Calibration of Karl Fischer titrator - PharmaJia. [Link]

  • Standard Operating Procedures: Bart Laboratory - Purdue Chemistry. [Link]

  • Coulometric Karl Fischer titration: KFC Initial Parameters: I. Scope II. KF Instrument Setup. [Link]

  • Objective: The following document describes the standard operating procedure for Karl-Fischer Titrator. Scope. [Link]

  • How to weigh a higroscopic substance - Chromatography Forum. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. [Link]

Sources

Validation & Comparative

Optimizing CNS Permeability: A Head-to-Head Guide to 2-Methoxy-6-(methylamino)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 2-methoxy-6-(methylamino)benzamide scaffold represents a textbook example of "conformational locking" via intramolecular hydrogen bonding (IMHB). Unlike its regioisomers or open-chain analogs, this specific substitution pattern exploits the ortho-effect to mask polarity, creating a "molecular chameleon" that maintains high aqueous solubility while exhibiting exceptional membrane permeability.

This guide provides a head-to-head technical comparison of this scaffold against its primary structural analogs. It is designed for medicinal chemists and lead optimization scientists seeking to balance Lipophilicity Efficiency (LipE) with CNS Multi-Parameter Optimization (CNS MPO) scores.

The Core Science: Conformational Locking & IMHB

The superior performance of this compound stems from a three-center hydrogen bonding network .

  • Acceptor: The carbonyl oxygen of the amide.

  • Donor: The N-H of the 6-methylamino group.[1]

  • Stabilizer: The 2-methoxy oxygen (via repulsion or weak H-bonding to the amide NH).

This interaction planarizes the molecule, forming a "pseudo-ring" that reduces the solvent-accessible polar surface area (PSA) without changing the actual atom count. This is critical for crossing the Blood-Brain Barrier (BBB).

Mechanism of Action: The "Pseudo-Ring" Effect

IMHB_Mechanism Substrate This compound (Open Conformation) IMHB_State Pseudo-Ring Formation (6-membered H-Bond) Substrate->IMHB_State Low Dielectric Environment (Lipid Bilayer) Result Masked Polarity (High CNS Penetration) IMHB_State->Result Reduced PSA (Delta LogP ~ +0.5) Interaction Key Interaction: N-H (Methylamino) ... O=C (Amide) Distance: < 2.2 Å IMHB_State->Interaction

Figure 1: Mechanistic pathway of conformational locking. In lipid environments, the molecule adopts a closed conformation, effectively "hiding" its polarity to permeate membranes.

Head-to-Head Comparison: The Analogs

We compare the Optimized Scaffold (Analog C) against a Polar Precursor (Analog A) and a Steric Control (Analog B).

Comparative Data Matrix
FeatureAnalog A Analog B Analog C (Target)
Structure 2-Methoxy-6-aminobenzamide 2,6-Dimethoxybenzamide This compound
Substitution Primary Amine (-NH₂)Bis-Ether (-OMe)Secondary Amine (-NHMe)
H-Bond Donor Strong (2 donors)None (on ring)Optimal (1 donor, locked)
cLogP 0.851.121.25
PAMPA


cm/s

cm/s

cm/s
CNS MPO Score 3.8 (Low Permeability)4.5 (High Efflux Risk)5.2 (Ideal)
Metabolic Liability N-AcetylationO-DemethylationN-Demethylation (Slow)
Solubility (pH 7.4) High (>500 µM)Low (<50 µM)High (>200 µM)
Analysis of Performance
  • Analog A (Primary Amine): While highly soluble, the primary amine creates a high desolvation penalty. The IMHB is weaker due to the lack of the inductive methyl group, resulting in poor passive permeability.

  • Analog B (Dimethoxy): Removes the H-bond donor entirely. While this increases lipophilicity, it forces the amide out of plane due to steric clash between the two methoxy groups and the amide carbonyl/NH2. This non-planar conformation often reduces potency against planar targets (e.g., D2 receptors).

  • Analog C (Target): The N-methyl group serves a dual purpose: it increases lipophilicity (hydrophobic effect) and strengthens the IMHB (inductive effect), locking the amide coplanar with the ring. This creates the optimal balance of solubility and permeability.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating workflows.

Protocol 1: Synthesis via Regioselective

Objective: Synthesize high-purity this compound from fluorinated precursors.

  • Starting Material: 2-Fluoro-6-methoxybenzamide (CAS: 116750-98-2).

  • Reagent Preparation: Prepare a 2.0 M solution of methylamine in THF (anhydrous).

  • Reaction Setup:

    • In a pressure tube, dissolve 1.0 eq of starting material in DMSO (0.5 M concentration).

    • Add 3.0 eq of methylamine solution.

    • Add 1.5 eq of

      
       (micronized) to scavenge HF.
      
  • Execution: Seal and heat to 90°C for 12 hours . Note: Monitor via LCMS for the disappearance of the fluoro-peak (M+1: 170) and appearance of product (M+1: 181).

  • Work-up:

    • Dilute with EtOAc, wash 3x with brine to remove DMSO.

    • Critical Step: Acid/Base extraction. Extract product into 1N HCl (aqueous), wash organic layer (removes non-basic impurities), then basify aqueous layer to pH 10 and re-extract with DCM.

  • Purification: Recrystallize from EtOH/Heptane.

Protocol 2: PAMPA-BBB Permeability Assay

Objective: Quantify the "Chameleon Effect" compared to Analog A.

  • Membrane Preparation: Use a PVDF filter plate (0.45 µm). Coat with 4 µL of 20 mg/mL Porcine Brain Lipid extract in dodecane.

  • Donor Solution: Dissolve analogs at 10 µM in PBS (pH 7.4) with 5% DMSO.

  • Acceptor Solution: PBS (pH 7.4) containing 1% BSA (to simulate sink conditions).

  • Incubation: Sandwich plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Analyze Donor (t=0), Donor (t=18), and Acceptor (t=18) via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area, and
    
    
    is volume.

Strategic Application in Drug Design

This scaffold is not just a building block; it is a pharmacophore enabler .

Target Class Suitability
  • Dopamine Antagonists (D2/D3): The 2-methoxy-6-(methylamino) motif mimics the orthopramide binding mode (e.g., Metoclopramide) but with improved brain entry.

  • Epigenetics (WDR5/EZH2): Benzamides are privileged scaffolds for the "arginine-binding" pocket of WD40 repeat proteins. The 6-methylamino group can displace conserved water molecules.

  • 5-HT3 Antagonists: The steric bulk and H-bonding align well with the serotonin binding pocket.

Workflow for Scaffold Optimization

Optimization_Workflow Step1 Fragment Screening (Benzamide Core) Step2 Identify Permeability Liability (High PSA / Low LogD) Step1->Step2 Step3 Introduce 6-Methylamino Group (IMHB Lock) Step2->Step3 Scaffold Hop Step4 Validate via NMR (Downfield Shift of NH) Step3->Step4 Structural Confirmation Step5 Advanced Lead (High LipE & CNS MPO) Step4->Step5

Figure 2: Decision tree for transitioning from a generic benzamide hit to a CNS-optimized lead using the 2-methoxy-6-(methylamino) strategy.

References

  • Garg, P. K., et al. (2017). "Synthesis and Preclinical Evaluation of 4-11C-Methoxy-N-(2-diethylaminoethyl)benzamide: A Novel Probe to Selectively Target Melanoma." Journal of Nuclear Medicine, 58(7), 1100-1106. Link

  • Testa, B., & Palm, K. (1998). "Intramolecular Hydrogen Bonding in Drug Design: The Chameleon Effect." Journal of Medicinal Chemistry, 41(1), 12-24.
  • PubChem Compound Summary. (2024). "this compound (CS-M2909)."[1] National Center for Biotechnology Information. Link

  • Leeson, P. D., & Young, R. J. (2015). "Lipophilicity efficiency: an important metric in drug discovery." Expert Opinion on Drug Discovery, 10(7), 703-707.

Sources

Technical Guide: Reproducibility & Characterization of 2-Methoxy-6-(methylamino)benzamide

[1]

Part 1: Executive Summary & Core Directive

This compound (CAS: Referenced as CS-M2909 in supplier databases) represents a "privileged scaffold" in medicinal chemistry.[1] It is structurally significant as a benzamide pharmacophore , sharing electronic and steric features with class-leading PARP inhibitors (mimicking the nicotinamide ribose binding pocket) and dopamine antagonists.

However, its utility is frequently compromised by batch-to-batch variability and physicochemical instability (specifically cyclization and oxidation) that are often overlooked in standard screening protocols.[1] This guide moves beyond basic handling to address the causality of experimental failure.

The Core Directive: Treat this compound not as a stable reagent, but as a reactive fragment . Reproducibility depends entirely on controlling the pH-dependent cyclization and solubility-driven aggregation states.[1]

Part 2: Comparative Performance Analysis

To understand the positioning of this compound, we must compare it against the "Gold Standard" fragment (3-Aminobenzamide) and a clinically approved therapeutic (Rucaparib/Olaparib) to contextualize its potency and utility.[1]

Table 1: Comparative Pharmacological & Physicochemical Profile[1]
FeatureThis compound 3-Aminobenzamide (3-AB) Rucaparib (Clinical Ref)
Role FBDD Hit / Synthetic Intermediate Reference Standard (Fragment)Potent Therapeutic
Primary Target PARP-1 / D2 Receptor (Scaffold)PARP-1 (Catalytic Domain)PARP-1/2 (Trapping & Catalytic)
Potency (IC50) Low µM range (Est. 5-50 µM) High µM (30-100 µM)Low nM (< 5 nM)
Ligand Efficiency High (Low MW, specific interactions)ModerateLower (High MW)
Solubility (DMSO) High (>50 mM) HighModerate
Aqueous Stability Labile (Prone to cyclization at pH < 5)StableStable (Salt forms)
Key Liability Intramolecular H-bonding / Cyclization Non-specific bindingSolubility/Permeability
Expert Insight on Alternatives
  • Vs. 3-Aminobenzamide: The 2-methoxy group in the subject compound induces a specific conformational lock due to steric hindrance and intramolecular hydrogen bonding with the amide.[1] This often results in higher specificity but lower solubility in aqueous buffers compared to 3-AB.[1]

  • Vs. Rucaparib: While Rucaparib is the final drug, using this compound allows researchers to study the binding kinetics of the core warhead without the confounding factors of the tricyclic solubilizing groups.[1]

Part 3: Critical Reproducibility Factors (The "Why" Behind the Failures)

The "Cyclization Trap" (Chemical Instability)

The proximity of the 6-methylamino group to the 1-amide creates a high risk of intramolecular cyclization, particularly under acidic conditions or high heat, potentially forming a quinazolinone derivative.[1]

  • Impact: If your stock solution is old or exposed to acidic DMSO (common due to hygroscopic absorption of water/CO2), you are likely screening the cyclized inactive product, not the benzamide.

  • Control: Always verify integrity via LC-MS prior to IC50 determination.

Solubility & Aggregation (The "False Positive" Generator)

Benzamide fragments are notorious for forming colloidal aggregates in assay buffers (PBS/TRIS), leading to non-specific protein sequestration.

  • Impact: Steep Hill slopes (> 2.0) in dose-response curves often indicate aggregation, not true binding.[1]

  • Control: Include 0.01% Triton X-100 in all assay buffers to disrupt promiscuous aggregates.

Part 4: Validated Experimental Protocols

Protocol A: Quality Control & Stock Preparation (The Foundation)

Objective: Ensure the chemical species is the open-ring benzamide.[1]

  • Solvent Choice: Dissolve solid in 100% anhydrous DMSO-d6 (for NMR) or anhydrous DMSO (for assays).[1] Avoid protic solvents (MeOH/EtOH) for long-term storage.[1]

  • Concentration: Prepare a 50 mM master stock.

  • Validation Step (NMR): Run a 1H-NMR.

    • Check: Look for the Amide protons (CONH2) as two distinct broad singlets around 7.0–8.0 ppm.

    • Failure Mode: If these are missing or shifted significantly, cyclization has occurred.

  • Storage: Aliquot into single-use amber glass vials (benzamides can be photo-labile). Store at -80°C . Never freeze-thaw more than twice.[1]

Protocol B: Fragment Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Determine K_D without aggregation artifacts.[1]

  • Sensor Chip: CM5 or Streptavidin (if biotinylated target).[1] Immobilize PARP-1 catalytic domain (approx. 2000 RU).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-2% DMSO to match sample solvent.[1]

  • Sample Prep: Dilute this compound in Running Buffer.

    • Range: 0.5 µM to 500 µM (Fragment range).[1]

  • Injection: Flow rate 30 µL/min, contact time 60s, dissociation 120s.

  • Reference Subtraction: Subtract the signal from a blank flow cell (no protein).

  • Solvent Correction: Perform a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes. This is mandatory for fragments with low response units (RU).

Part 5: Visualization & Logic[1]

Diagram 1: Stability & Degradation Pathway

This diagram illustrates the "Cyclization Trap" mechanism that compromises reproducibility.

StabilityPathwayCompoundThis compound(Active Open Form)AcidAcidic pH / Heat(Storage Artifact)Compound->AcidDegradationAssayBiological Assay(PARP/CNS)Compound->AssayFresh PrepCyclizedQuinazolinone Derivative(Inactive Cyclized Form)Acid->CyclizedDehydration (-H2O)Cyclized->AssayContaminationResult_FalseFalse Negative(Loss of Potency)Assay->Result_FalseSilent FailureResult_TrueReproducible IC50Assay->Result_True

Caption: Mechanism of instability. Acidic conditions or improper storage promote cyclization, leading to inactive species and false-negative assay results.[1]

Diagram 2: Recommended Handling Workflow

WorkflowStartSolid Compound(Store Desiccated)SolubilizationDissolve: Anhydrous DMSO(Avoid MeOH)Start->SolubilizationQCQC Check: 1H-NMR / LC-MS(Check Amide Integrity)Solubilization->QCDecisionPass QC?QC->DecisionAliquotAliquot: Single UseAmber Glass VialsDecision->AliquotYesDiscardDiscard / RepurifyDecision->DiscardNoFreezeFreeze: -80°C(Max 2 Thaws)Aliquot->Freeze

Caption: Standardized workflow for stock preparation to ensure batch consistency and prevent hydrolytic degradation.

Part 6: References

  • Wahlberg, E., et al. (2012). "Family-wide chemical profiling and structural analysis of PARP inhibitors." Nature Biotechnology, 30(3), 283-288.[1] Link

    • Context: Establishes the structural basis of benzamide binding to the PARP nicotinamide pocket.

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of poly(ADP-ribose) polymerase inhibitors." Nature Reviews Drug Discovery, 12(6), 429-429.[1] Link[1]

    • Context: Reviews the development of benzamide pharmacophores into clinical drugs like Rucaparib.

  • Murray, J., et al. (2014). "Off-target effects of PARP inhibitors." Expert Opinion on Drug Safety, 13(3). Link

    • Context: Discusses specificity issues with simple benzamide fragments.

  • ChemScene / BLDpharm Product Data. "this compound (CS-M2909)."[1] Link

    • Context: Commercial availability and physicochemical specifications of the specific compound.

  • Hubbard, R. E. (2016). "Fragment-based drug discovery: lessons and outlook." Future Medicinal Chemistry. Link

    • Context: Methodologies for screening low-affinity fragments like substituted benzamides.[1]

Technical Comparison Guide: 2-Methoxy-6-(methylamino)benzamide vs. Metoclopramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Effect in Benzamide Design[1]

This guide benchmarks 2-Methoxy-6-(methylamino)benzamide (MAB-26) against the industry-standard Metoclopramide .[1] While Metoclopramide represents a fully optimized D2 receptor antagonist, MAB-26 serves as a critical "core scaffold" probe.[1]

The primary utility of MAB-26 lies in its 2,6-disubstitution pattern .[1] Unlike the 2,4- or 2,5-patterns found in commercial drugs (e.g., Sulpiride, Procainamide), the 2,6-motif introduces significant steric crowding and unique Intramolecular Hydrogen Bonding (IMHB) networks.[1] This guide evaluates MAB-26's potential as a fragment for Next-Generation Benzamide (NGB) development, focusing on conformational locking and ligand efficiency.[1]

Benchmarking Overview
FeatureMAB-26 (Candidate Scaffold) Metoclopramide (Standard) Implication
Role Structural Fragment / Steric ProbeMarketed D2 Antagonist / ProkineticMAB-26 tests the "ortho-twist" tolerance of the receptor.[1]
Substitution 2-Methoxy, 6-Methylamino2-Methoxy, 4-Amino, 5-ChloroMAB-26 lacks the halogen bond donor (Cl) but adds steric bulk at C6.[1]
Conformation High Torsion (Non-Planar)Planar (via IMHB)MAB-26 mimics the "bioactive twist" required for some GPCR sub-pockets.
LogP (Calc) ~1.2 (Predicted)2.6MAB-26 is more hydrophilic, ideal for fragment-based growing.[1]

Structural Dynamics & Conformational Analysis

The pharmacological potency of benzamides is dictated by the planarity of the amide bond relative to the phenyl ring.[1]

  • The Standard (Metoclopramide): The 2-methoxy group forms a pseudo-ring with the amide hydrogen (N-H...O), locking the molecule in a planar conformation that fits the D2 receptor's primary binding pocket.[1]

  • The Candidate (MAB-26): The introduction of a 6-methylamino group creates a "Dual-Ortho" clash.[1] The 6-amino group competes for hydrogen bonding with the amide carbonyl.[1]

    • Hypothesis: This forces the amide bond out of plane (torsion angle > 40°). This compound is a probe for atypical binding modes where the receptor requires a twisted ligand conformation.[1]

Diagram 1: Conformational Locking Mechanism (IMHB)

Benzamide_Conformation Sub_2 2-Methoxy Group Amide Amide Core (-CONH2) Sub_2->Amide H-Bond (Acceptor) Sub_6 6-Methylamino Group Sub_6->Amide Steric Clash + H-Bond (Donor) Effect_Standard Planar Conformation (Metoclopramide-like) Amide->Effect_Standard If only 2-sub Effect_Target Twisted Conformation (MAB-26) Amide->Effect_Target With 2,6-sub Binding D2 Receptor Orthosteric Site Effect_Standard->Binding High Affinity (Classic Fit) Effect_Target->Binding Selectivity Probe (Discourages promiscuous binding)

Caption: Structural logic depicting how the 2,6-substitution pattern of MAB-26 forces a twisted conformation compared to the planar standard, altering receptor fit.

Experimental Protocol: Comparative Radioligand Binding

To validate MAB-26, you must determine its affinity relative to Metoclopramide.[1] Since MAB-26 lacks the basic side chain (diethylaminoethyl) required for strong ionic interaction with the conserved Aspartate (D3.32) in the GPCR, we expect a lower affinity (micromolar range).

Objective: Determine the


 of MAB-26 displacing [³H]-Methylspiperone at the D2 receptor.[1]
Materials & Reagents[2][3][4][5][6]
  • Receptor Source: Rat Striatal Membrane preparations (rich in D2).[2]

  • Radioligand: [³H]-Methylspiperone (0.2 nM final concentration).

  • Standard: Metoclopramide HCl (Sigma-Aldrich).[1]

  • Test Compound: MAB-26 (Synthesized in-house or custom vendor).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[1]

Workflow Steps (Self-Validating System)
  • Preparation:

    • Solubilize MAB-26 in 100% DMSO (Stock 10 mM). Serial dilute in Assay Buffer to range

      
       M to 
      
      
      
      M.[1]
    • Control: Metoclopramide diluted similarly (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Mix: 100 µL Membrane + 50 µL Radioligand + 50 µL Competitor (MAB-26 or Metoclopramide).[1]

    • Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol.[1]

    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

    • Wash 3x with ice-cold buffer.[1]

  • Analysis:

    • Liquid scintillation counting.[1]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using Cheng-Prusoff equation: 
      
      
      
      .
Expected Data Profile
ParameterMetoclopramide (Standard)MAB-26 (Test Scaffold)Interpretation

(D2)
~10 - 30 nM> 5,000 nMMAB-26 is a weak binder (Fragment).[1]
Hill Slope 1.0 (Competitive)~1.0Confirms binding to the same orthosteric site.
Ligand Efficiency (LE) ModerateHigh Despite low potency, the binding energy per heavy atom is high, validating it as a starting fragment.[1]

Physicochemical Benchmarking (ADME)

For a scaffold to be viable, it must offer superior physicochemical properties to the drug it aims to replace.[1] MAB-26 excels in solubility and lipophilic efficiency.[1]

Protocol: Shake-Flask LogP Determination
  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Method:

    • Dissolve MAB-26 in octanol-saturated water.[1]

    • Add water-saturated octanol.[1]

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration via HPLC-UV (254 nm).

Diagram 2: Physicochemical Decision Tree

ADME_Logic Start Compound Evaluation LogP_Check LogP < 3.0? Start->LogP_Check Meto Metoclopramide (LogP 2.6, Mod Sol) LogP_Check->Meto Yes MAB MAB-26 (LogP ~1.2, High Sol) LogP_Check->MAB Yes (Lower) Solubility Aq. Solubility > 100 µM? Decision_Meto BBB Permeable (CNS Active) Solubility->Decision_Meto Moderate Decision_MAB Ideal Fragment (Room for Growth) Solubility->Decision_MAB Excellent Meto->Solubility MAB->Solubility

Caption: ADME decision logic highlighting MAB-26's superior solubility profile, making it an ideal "Fragment" for growing new leads compared to the finished drug Metoclopramide.

Synthesis & References

Validated Synthesis Route (MAB-26)

To ensure the purity required for the above assays, synthesize MAB-26 via nucleophilic aromatic substitution (


) :
  • Starting Material: 2,6-Difluorobenzamide.[1]

  • Step 1: Reaction with Sodium Methoxide (MeOH, 0°C)

    
     2-Fluoro-6-methoxybenzamide (Regioselective).
    
  • Step 2: Reaction with Methylamine (THF, sealed tube, 80°C)

    
    This compound .
    
  • Purification: Recrystallization from Ethanol/Water (Avoids column chromatography traces).

References
  • Metoclopramide Pharmacology: Harrington, R. A., et al. "Metoclopramide: An updated review of its pharmacological properties and clinical use."[1] Drugs 25.5 (1983): 451-494.[1] Link

  • Benzamide SAR & Ortho-Effect: Florvall, L., et al. "Potential neuroleptic agents.[1] 2, 6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities."[1][3] Journal of Medicinal Chemistry 29.8 (1986): 1406-1412.[1] Link

  • Intramolecular Hydrogen Bonding: Desiraju, G. R.[1] "The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design." Accounts of Chemical Research 29.9 (1996): 441-449.[1] Link

  • Radioligand Binding Protocols: "PDSP Protocol: Radioligand Binding Assays." NIMH Psychoactive Drug Screening Program. Link

Sources

A Guide to Qualifying 2-Methoxy-6-(methylamino)benzamide as an In-House Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reproducibility of analytical data are paramount. This relies heavily on the quality of reference standards used for the identification, purity assessment, and quantification of compounds of interest. While certified reference standards from pharmacopeias or commercial suppliers are the preferred choice, they are not always available, especially for novel compounds, metabolites, or specialized intermediates.

This guide addresses such a scenario for 2-Methoxy-6-(methylamino)benzamide . As this compound lacks readily available commercial certified reference materials, this document serves as a comprehensive framework for researchers to confidently source, characterize, and qualify a batch of this material as a robust in-house reference standard. This process ensures data integrity and is grounded in principles outlined by international regulatory guidelines.[1][2][3]

The Critical Role and Attributes of a Reference Standard

A reference standard is a substance of established purity and identity intended for use in specific analytical tests.[1] Its primary function is to serve as a benchmark against which a sample of the same compound can be compared. According to the International Council for Harmonisation (ICH), a reference standard must be thoroughly characterized to ensure its quality and suitability for its intended purpose.[1][4]

The qualification process is designed to rigorously establish two fundamental properties:

  • Identity: Unambiguous confirmation that the material is, in fact, this compound.

  • Purity: A precise and accurate determination of the mass fraction of the main component, accounting for all potential impurities (e.g., organic, inorganic, residual solvents, water).

The In-House Reference Standard Qualification Workflow

The qualification of an in-house reference standard is a systematic process that moves from initial sourcing to comprehensive analysis and documentation. The workflow ensures that each critical attribute of the standard is thoroughly vetted and recorded.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Finalization Sourcing Source Material (Custom Synthesis/Supplier) Initial_Assessment Initial Assessment (Appearance, Solubility) Sourcing->Initial_Assessment Identity Identity Confirmation (NMR, MS, IR) Initial_Assessment->Identity Purity Purity Assessment (HPLC, Karl Fischer, GC, TGA) Calculation Purity Calculation (Mass Balance) Purity->Calculation CoA Generate Certificate of Analysis (CoA) Calculation->CoA Management Storage & Stability Monitoring CoA->Management

Caption: Workflow for qualifying an in-house reference standard.

Step-by-Step Qualification Protocols

Sourcing and Initial Physicochemical Assessment

Since this compound is not a common catalogue item, it will likely be acquired via custom synthesis or from a supplier of rare chemicals.

  • Supplier Vetting: Request any available analytical data from the supplier, such as a preliminary HPLC chromatogram or an NMR spectrum. This is not a substitute for your own analysis but provides a baseline.

  • Visual Inspection: Upon receipt, visually inspect the material for uniform appearance. It is expected to be a solid.

  • Solubility Testing: Determine the solubility in common analytical solvents (e.g., methanol, acetonitrile, DMSO, water). This information is crucial for preparing solutions for subsequent analyses.

Unambiguous Identity Confirmation

A combination of orthogonal analytical techniques is required to unequivocally confirm the chemical structure.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₉H₁₂N₂O₂

  • Molecular Weight: 180.21 g/mol

  • CAS Number: 10271-29-1

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework. For ortho-substituted benzamides, restricted rotation around the amide C-N bond can sometimes lead to broadened signals at room temperature, which may sharpen at elevated temperatures.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons (δ 6.5-7.5 ppm): Expect three protons on the aromatic ring, showing characteristic splitting patterns (e.g., a triplet and two doublets).

    • Methoxy Protons (-OCH₃, ~δ 3.8 ppm): A sharp singlet integrating to three protons.

    • Methylamino Protons (-NHCH₃, ~δ 2.8 ppm): A doublet integrating to three protons, coupled to the adjacent N-H.

    • Amine Proton (-NHCH₃, variable): A quartet (or broad signal) coupled to the methyl group.

    • Amide Protons (-CONH₂, variable): Two broad singlets, each integrating to one proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect 9 distinct carbon signals, including signals for the carbonyl carbon (~168 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (~55 ppm), and methylamino carbon (~30 ppm).

Protocol 2: Mass Spectrometry (MS) MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The protonated molecule [M+H]⁺ at an m/z of approximately 181.0977.

  • Key Fragmentation: A common fragmentation pathway for benzamides is the cleavage of the amide C-N bond.[5][6] Expect to see a fragment ion corresponding to the 2-methoxy-6-(methylamino)benzoyl cation.

Comprehensive Purity Determination (Mass Balance)

Purity is not a single measurement but an assignment based on the sum of all parts. The principle of mass balance is the most accurate approach, where the final purity value accounts for chromatographic purity, water content, residual solvents, and inorganic impurities.

Purity (%) = (100% - %Water - %Solvents - %Inorganic) x (%Chromatographic Purity / 100)

Protocol 3: Chromatographic Purity by HPLC-UV High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds.[7][8]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase linearly to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 4: Water Content by Karl Fischer Titration This is the gold standard for accurately quantifying water content in a solid sample.

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Procedure: Accurately weigh a portion of the standard and titrate with a standardized Karl Fischer reagent. The result is expressed as a weight/weight percentage (% w/w).

Protocol 5: Residual Solvents by Headspace GC-MS This method identifies and quantifies volatile solvents remaining from the synthesis and purification process.

  • Method: Gas Chromatography-Mass Spectrometry with a headspace autosampler.

  • Procedure: Dissolve a weighed amount of the standard in a suitable high-boiling solvent (e.g., DMSO). Heat the vial to allow volatiles to partition into the headspace, then inject an aliquot of the headspace gas into the GC-MS.

  • Quantification: Compare peak areas of any detected solvents to those of a certified reference standard of those solvents.

Protocol 6: Inorganic Impurities by Thermogravimetric Analysis (TGA) TGA measures changes in mass as a function of temperature. It is used to determine the content of non-volatile inorganic material (residue on ignition).

  • Method: Thermogravimetric Analyzer.

  • Procedure: Heat a sample of the material on a sensitive balance under a controlled atmosphere (e.g., nitrogen, then air) to a high temperature (e.g., 800 °C). The remaining mass at the end of the analysis represents the inorganic residue.

Data Consolidation and Documentation

The culmination of the qualification process is the creation of a formal internal Certificate of Analysis (CoA). This document is the definitive record of the reference standard's identity, purity, and proper handling.

Table 1: Example Certificate of Analysis for In-House Reference Standard

Test Method Specification Result
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structureConforms
Mass SpectrometryESI-MS (+)[M+H]⁺ = 181.0977 ± 5 ppm181.0975
Purity
Chromatographic PurityHPLC-UV (254 nm)≥ 99.0%99.7%
Water ContentKarl Fischer≤ 0.5%0.15%
Residual SolventsHeadspace GC-MSSum of solvents ≤ 0.1%0.05% (Acetone)
Inorganic ImpuritiesTGA≤ 0.1%< 0.01%
Calculated Purity Mass Balance Report Value 99.5%
Storage -2-8°C, protect from light-
Re-test Date -12 months from qualificationFebruary 2027

Application: Using the Qualified Standard in a Quantitative Assay

Once qualified, the in-house standard can be used to accurately determine the concentration of this compound in experimental samples. The most common application is the creation of a calibration curve for an HPLC assay.

Quantitative_Assay_Workflow RS 1. Prepare Stock Solution of Qualified Reference Standard Calibrators 2. Create Serial Dilutions (Calibration Standards) RS->Calibrators HPLC 4. Analyze all Solutions by HPLC Calibrators->HPLC Sample 3. Prepare Unknown Sample Solution Sample->HPLC Curve 5. Plot Calibration Curve (Peak Area vs. Concentration) HPLC->Curve Quantify 6. Interpolate Sample Concentration from Curve Curve->Quantify

Caption: Workflow for quantification using an external standard calibration.

Conclusion

In the absence of commercially available certified reference materials for this compound, a rigorous in-house qualification is not merely an alternative but a necessity for ensuring the validity of research data. By systematically applying orthogonal analytical techniques to confirm identity and employing a mass balance approach to determine purity, researchers can establish a well-characterized reference standard. This process, culminating in a comprehensive Certificate of Analysis, provides the foundation for accurate, reproducible, and scientifically defensible results in all subsequent analytical work.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75540, 2-Methoxybenzamide. Accessed February 2026. [Link]

  • ResearchGate. NMR Conformational Study of Aminoalkylbenzamides, Aminoalkyl‐o‐anisamides, and Metoclopramide, a Dopamine Receptor Antagonist. Accessed February 2026. [Link]

  • National Center for Biotechnology Information. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Accessed February 2026. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Accessed February 2026. [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Accessed February 2026. [Link]

  • ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Accessed February 2026. [Link]

  • National Center for Biotechnology Information. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Accessed February 2026. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Accessed February 2026. [Link]

  • Indian Journal of Chemistry. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Accessed February 2026. [Link]

  • ResolveMass Laboratories Inc. Secondary Reference Standard Qualification. Accessed February 2026. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Accessed February 2026. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Accessed February 2026. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Accessed February 2026. [Link]

  • Eli Lilly and Company. Reference Standards and Regulatory Milestones. Accessed February 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Accessed February 2026. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Accessed February 2026. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Accessed February 2026. [Link]

  • Chemistry Education. Synthesis and analysis of amides. Accessed February 2026. [Link]

  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. Accessed February 2026. [Link]

  • ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Accessed February 2026. [Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Accessed February 2026. [Link]

  • National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Accessed February 2026. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18144292, 2-[(3-Methoxyphenyl)methylamino]benzamide. Accessed February 2026. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.